cis-Clopidogrel-MP Derivative
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C25H26ClNO6S |
|---|---|
Molekulargewicht |
504.0 g/mol |
IUPAC-Name |
(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22?,24-/m0/s1 |
InChI-Schlüssel |
FNCOEMFSIDGTAR-NDGGNATBSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of cis-Clopidogrel-MP Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis-Clopidogrel-MP derivative, also known as Clopidogrel-MP-AM, is a pivotal molecule in the study of antiplatelet therapeutics. It is a 3'-methoxyacetophenone (B145981) derivative of the active thiol metabolite of Clopidogrel, a widely prescribed oral antiplatelet agent.[1][2][3][4] The inherent instability of the active thiol metabolite necessitates its derivatization, and the this compound serves as a stable analog for analytical and research purposes. This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and biological interactions, with a focus on its role as a P2Y12 receptor antagonist.
Core Chemical Properties
The fundamental chemical and physical properties of the this compound are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| Chemical Name | (Z)-2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)piperidin-3-ylidene)acetic acid | N/A |
| Synonyms | Clopidogrel-MP-AM | [1][2][3][4] |
| Molecular Formula | C25H26ClNO6S | N/A |
| Molecular Weight | 504.00 g/mol | N/A |
| Appearance | Pale Yellow to Pale Beige Solid | N/A |
| Melting Point | 42 – 55°C | N/A |
| Solubility | DMSO: 2.5 mg/mL (4.96 mM) (Requires sonication and warming); Slightly soluble in Chloroform and Dichloromethane | [3][4] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light, stored under nitrogen). | [3] |
Mechanism of Action and Biological Activity
The this compound is a potent and specific antagonist of the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation. The active metabolite of Clopidogrel, for which this derivative is a stable stand-in, acts by forming an irreversible disulfide bond with cysteine residues on the P2Y12 receptor. This covalent modification leads to a conformational change in the receptor, causing the disruption of P2Y12 receptor homooligomers and their subsequent partitioning out of lipid rafts on the platelet membrane.
The functional consequence of this interaction is the inhibition of the downstream signaling cascade initiated by ADP binding. Specifically, the antagonism of the P2Y12 receptor prevents the inhibition of adenylyl cyclase, leading to sustained high levels of intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP). Phosphorylated VASP (VASP-P) plays a crucial role in inhibiting platelet activation and aggregation.
Experimental Protocols
Synthesis of this compound for Analytical Standards
Analytical Method: HPLC-MS/MS for Quantification in Plasma
A high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of Clopidogrel and its metabolites, including the this compound, in biological matrices.
1. Sample Preparation:
-
The active thiol metabolite in blood or plasma is stabilized immediately after collection by derivatization with 2-bromo-3'-methoxyacetophenone (MPB).
-
An internal standard (e.g., ticlopidine) is added.
-
Proteins are precipitated from the plasma sample using a solvent such as acetonitrile.
-
The mixture is centrifuged, and the supernatant is collected for analysis.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC™ sub-2µm-C18) is typically used.
-
Mobile Phase: Gradient elution is employed with a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: A flow rate suitable for the column dimensions is used.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: A triple-quadrupole mass spectrometer operating in multiple-reaction-monitoring (MRM) mode is employed for high selectivity and sensitivity.
-
MRM Transition: The specific precursor-to-product ion transition for the this compound is monitored, which is typically m/z 504.0 → 354.0.
In Vitro Assay: P2Y12 Receptor Radioligand Binding Assay
To characterize the binding affinity of the this compound to the P2Y12 receptor, a competitive radioligand binding assay can be employed.
1. Materials:
-
Receptor Source: Washed human platelets or cell membranes expressing the human P2Y12 receptor.
-
Radioligand: A radiolabeled P2Y12 antagonist (e.g., [3H]PSB-0413) or agonist (e.g., [33P]2MeSADP).
-
Competitor: Unlabeled this compound at varying concentrations.
-
Assay Buffer: A suitable buffer such as HEPES-based buffer (e.g., Tyrode's buffer) containing divalent cations (e.g., Mg2+).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
2. Methods:
-
Incubation: The receptor source is incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled this compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the this compound.
-
The IC50 value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity of the this compound for the P2Y12 receptor.
Conclusion
The this compound is an indispensable tool for the research and development of antiplatelet therapies targeting the P2Y12 receptor. Its stability and well-characterized properties allow for accurate quantification and in-depth investigation of the mechanism of action of Clopidogrel's active metabolite. The detailed methodologies and data presented in this guide offer a valuable resource for scientists and researchers in the field, facilitating further advancements in cardiovascular drug discovery.
References
An In-Depth Technical Guide to the Formation of the cis-Clopidogrel-MP Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism, experimental protocols, and quantitative data related to the cis-clopidogrel-MP derivative. This derivative is crucial for the accurate quantification of the active metabolite of clopidogrel (B1663587), a widely prescribed antiplatelet medication.
Executive Summary
Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to exert its therapeutic effect. The resulting active metabolite is a highly unstable thiol derivative that readily forms disulfide bridges, making its direct measurement in biological matrices challenging. To overcome this, a derivatization strategy is employed, converting the unstable active metabolite into a stable entity: the this compound. This guide details the metabolic pathway leading to the active metabolite and the subsequent ex vivo chemical reaction that forms the stable derivative for analytical purposes.
The Metabolic Activation of Clopidogrel
Clopidogrel undergoes extensive metabolism upon administration, with only a fraction being converted into its active form. The metabolic journey can be broadly divided into two main pathways: an inactivation pathway and a two-step activation pathway.
-
Inactivation Pathway: Approximately 85% of an oral dose of clopidogrel is rapidly hydrolyzed by esterases, primarily carboxylesterase-1 (CES1), into an inactive carboxylic acid derivative. This pathway represents the major metabolic fate of the drug.
-
Activation Pathway: The remaining 15% of the clopidogrel dose is metabolized in the liver through a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes.[1][2][3]
-
Step 1: Formation of 2-oxo-clopidogrel: The initial step involves the oxidation of the thiophene (B33073) ring of clopidogrel to form an intermediate metabolite, 2-oxo-clopidogrel. This reaction is primarily catalyzed by CYP2C19, with contributions from CYP1A2 and CYP2B6.[1][4][5]
-
Step 2: Formation of the Active Thiol Metabolite: The 2-oxo-clopidogrel intermediate is then further metabolized to the active thiol metabolite. This step is also catalyzed by CYP enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2C9.[1][4][5] The active metabolite possesses a cis-configuration at the exocyclic double bond and is the pharmacologically active entity that irreversibly inhibits the P2Y12 receptor on platelets.[6][7][8]
-
digraph "Clopidogrel Metabolic Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
clopidogrel [label="Clopidogrel (Prodrug)"];
inactive_metabolite [label="Inactive Carboxylic Acid\nMetabolite"];
oxo_clopidogrel [label="2-oxo-clopidogrel\n(Intermediate)"];
active_metabolite [label="Active Thiol Metabolite\n(cis-isomer)"];
p2y12 [label="P2Y12 Receptor Inhibition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
clopidogrel -> inactive_metabolite [label="~85%\n(Esterases, e.g., CES1)"];
clopidogrel -> oxo_clopidogrel [label="~15%\n(CYP2C19, CYP1A2, CYP2B6)"];
oxo_clopidogrel -> active_metabolite [label="(CYP3A4, CYP2B6, CYP2C19, CYP2C9)"];
active_metabolite -> p2y12;
}
Figure 2: Experimental workflow for the formation and analysis of the this compound.
Experimental Protocols
The following sections outline the typical experimental procedures for the stabilization and quantification of the clopidogrel active metabolite through derivatization.
Materials and Reagents
-
Clopidogrel active metabolite reference standard
-
2-bromo-3'-methoxyacetophenone (BMAP/MPB)
-
Internal Standard (e.g., an analog of the derivatized active metabolite or ticlopidine)[4][9]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., C2 disk plate)[4]
Sample Collection and Derivatization
To ensure the stability of the active metabolite, derivatization is performed immediately upon blood collection.[2][9]
-
Prepare blood collection tubes (e.g., EDTA tubes) by adding a solution of 2-bromo-3'-methoxyacetophenone in acetonitrile. A typical procedure involves adding 30 µL of 500 mM MPB in acetonitrile to the collection tube.[2]
-
Collect the blood sample directly into the prepared tube.
-
Gently mix the blood with the derivatizing agent.
-
Centrifuge the sample to separate the plasma.
-
The resulting plasma, containing the now stable this compound, can be stored at -80°C for extended periods (e.g., up to 4 months) before analysis.[4][5]
Sample Preparation for LC-MS/MS Analysis
-
Thaw the plasma samples.
-
Add the internal standard solution to the plasma samples.
-
Perform protein precipitation by adding a solvent such as ice-cold acetonitrile.[2]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Alternatively, for cleaner extracts, perform solid-phase extraction (SPE).[4] Condition the SPE cartridges, load the plasma sample, wash with an appropriate solvent, and elute the analytes.
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Quantitative Data
The derivatization method followed by LC-MS/MS analysis has been validated in several studies, demonstrating its suitability for the quantitative determination of the clopidogrel active metabolite. Key validation parameters are summarized in the tables below.
Table 1: LC-MS/MS Method Validation Parameters
Parameter Result Reference Calibration Curve Range 0.5 to 250 ng/mL [4][5] 0.1 to 150 ng/mL [2][9] 0.5 to 100 ng/mL [7] Linearity (r²) > 0.99 [7][9] Intra-assay Accuracy within 12% RE [4] < ±12% DEV [2][9] Inter-assay Accuracy within 12% RE [4] < ±12% DEV [2][9] Intra-assay Precision < 6% CV [4] < ±6% CV [2][9] Inter-assay Precision < 6% CV [4] < ±6% CV [2][9]
RE: Relative Error; DEV: Deviation; CV: Coefficient of Variation
Table 2: Stability of the Derivatized Active Metabolite (CAM-D)
Condition Duration Stability Reference Room Temperature 1 week Stable [1] -80°C 4 months Stable [4][5] -80°C 9 months Stable [1]
Conclusion
The formation of the this compound is a critical analytical enabler, allowing for the accurate and reproducible quantification of the unstable active metabolite of clopidogrel. This technical guide has elucidated the metabolic activation pathway of clopidogrel and detailed the ex vivo derivatization mechanism. The provided experimental protocols and quantitative data underscore the robustness of this method, which is indispensable for pharmacokinetic and pharmacodynamic studies in the development and clinical application of clopidogrel and related compounds. This understanding is vital for researchers and scientists working to unravel the complexities of drug metabolism and its impact on therapeutic outcomes.
References
- 1. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. jbr-pub.org.cn [jbr-pub.org.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of cis-Clopidogrel-MP Derivative in Unraveling Clopidogrel's Metabolic Fate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the cis-clopidogrel-MP derivative in the comprehensive study of clopidogrel (B1663587) metabolism. Clopidogrel, a cornerstone antiplatelet therapy, is a prodrug that requires hepatic bioactivation to exert its therapeutic effect. The inherent instability of its active thiol metabolite has historically posed significant analytical challenges. The advent of derivatization techniques, particularly the formation of the stable this compound, has revolutionized the ability to accurately quantify this crucial metabolite, thereby providing deeper insights into clopidogrel's pharmacokinetics and pharmacodynamics. This guide delves into the metabolic pathways of clopidogrel, presents detailed experimental protocols for the analysis of its metabolites, and provides a thorough understanding of the downstream signaling events.
Clopidogrel Metabolism: A Complex Pathway to Platelet Inhibition
Clopidogrel undergoes extensive and complex metabolism following oral administration. A significant portion, approximately 85%, is rapidly hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative (Clopidogrel Carboxylic Acid), which is the major circulating metabolite but possesses no antiplatelet activity.[1][2] The remaining 15% of the parent compound is bioactivated through a two-step oxidative process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4]
The first step involves the oxidation of the thiophene (B33073) ring of clopidogrel to form 2-oxo-clopidogrel. This reaction is catalyzed by several CYP isoenzymes, including CYP2C19, CYP1A2, and CYP2B6.[3][5] Subsequently, 2-oxo-clopidogrel is further metabolized to the active thiol metabolite. This second oxidative step is also dependent on CYP enzymes, with CYP2C19, CYP2B6, CYP2C9, and CYP3A4 playing significant roles.[3][5] The active thiol metabolite is a stereoisomer, with the H4 isomer being the pharmacologically active entity that irreversibly binds to the P2Y12 receptor on platelets.[6][7][8] Clinical studies have shown that the cis-isomers are the predominant forms found in plasma.[9]
The genetic polymorphism of CYP2C19 significantly impacts the formation of the active metabolite and, consequently, the antiplatelet effect of clopidogrel.[10][11][12] Individuals who are poor metabolizers for CYP2C19 have a reduced capacity to activate clopidogrel, leading to lower plasma concentrations of the active metabolite and diminished platelet inhibition.[10][11][12]
The Role of this compound: Enabling Accurate Quantification
The active thiol metabolite of clopidogrel is highly unstable due to the reactive nature of its thiol group, which readily forms disulfide bonds with plasma proteins and other endogenous molecules.[8][13] This instability makes its direct measurement in biological matrices exceedingly difficult and prone to variability. To overcome this analytical hurdle, a derivatization strategy is employed.
The most widely used method involves the immediate stabilization of the active thiol metabolite in blood or plasma samples by reacting it with an alkylating agent, 2-bromo-3'-methoxyacetophenone (MPB).[13][14] This reaction forms a stable thioether derivative, known as the clopidogrel active metabolite derivative (CAMD) or, more specifically, the this compound.[13][14][15] This stable derivative can then be reliably extracted and quantified using standard bioanalytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][14] The formation of the this compound is a critical step that ensures the accurate and reproducible measurement of the transient active metabolite, providing a true reflection of its systemic exposure.[8]
Quantitative Pharmacokinetic Data
The ability to accurately measure the active thiol metabolite (via its MP-derivative) has enabled detailed pharmacokinetic studies of clopidogrel. The following tables summarize key pharmacokinetic parameters for clopidogrel and its metabolites.
Table 1: Pharmacokinetic Parameters of Clopidogrel and its Metabolites (75 mg Dose)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUCt (ng·h/mL) |
| Clopidogrel | 2.0 | 1.4 | - |
| H3 Isomer (inactive) | 5.29 ± 5.54 | - | 7.37 ± 6.71 |
| H4 Isomer (active) | 7.13 ± 6.32 | - | 11.30 ± 9.58 |
| Carboxylic Acid Metabolite | - | - | - |
| Data from a study in patients with cardiovascular diseases.[7][8][14] |
Table 2: Pharmacokinetic Parameters of Clopidogrel and its Metabolites (300 mg Loading Dose)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUCt (ng·h/mL) |
| Clopidogrel | 4.5 | 1.2 | - |
| H3 Isomer (inactive) | - | - | - |
| H4 Isomer (active) | - | - | - |
| Carboxylic Acid Metabolite | - | - | - |
| Data from a study in patients with cardiovascular diseases.[7][14] |
Table 3: Impact of CYP2C19 Genotype on Clopidogrel Active Metabolite Exposure
| CYP2C19 Phenotype | Active Metabolite Exposure (AUC) |
| Extensive Metabolizers (EM) | Normal |
| Intermediate Metabolizers (IM) | Reduced |
| Poor Metabolizers (PM) | Significantly Reduced |
| Qualitative summary based on multiple sources.[10][11][12][16] |
Experimental Protocol: Quantification of Clopidogrel Active Metabolite
This section provides a detailed methodology for the stabilization and quantification of the clopidogrel active metabolite in human plasma using LC-MS/MS.
1. Blood Collection and Stabilization:
-
Collect venous blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately after collection, add a solution of 2-bromo-3'-methoxyacetophenone (MPB) in a suitable solvent (e.g., acetonitrile) to the blood sample to a final concentration sufficient to stabilize the active thiol metabolite.
-
Gently mix the sample and allow the derivatization reaction to proceed for a specified time at room temperature.
-
Centrifuge the sample to separate the plasma.
-
Transfer the plasma to a clean tube and store at -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard solution (e.g., a stable isotope-labeled analog of the this compound).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (CAMD): m/z 504.1 -> 354.1
-
Internal Standard: Specific to the chosen standard.
-
-
4. Data Analysis:
-
Construct a calibration curve using known concentrations of the this compound standard.
-
Quantify the concentration of the this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Downstream Signaling: P2Y12 Receptor Inhibition
The active thiol metabolite of clopidogrel exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor, a G protein-coupled receptor on the platelet surface.[5][17] The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor normally triggers a signaling cascade that leads to platelet activation and aggregation.
This signaling pathway involves the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[5][17] Lower cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key regulator of platelet activation. The active metabolite of clopidogrel, by blocking the P2Y12 receptor, prevents this cascade of events, thereby maintaining high levels of phosphorylated VASP and inhibiting platelet aggregation.[5][17]
Conclusion
The development of a stabilization method using MPB to form the this compound has been a seminal advancement in the study of clopidogrel metabolism. This technique has enabled the accurate and reliable quantification of the highly labile active thiol metabolite, providing crucial data for understanding the drug's pharmacokinetic variability, the impact of genetic polymorphisms, and the overall dose-response relationship. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing our knowledge of antiplatelet therapies and personalizing treatment strategies for patients with cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and stereochemistry of the active metabolite of clopidogrel. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novapublishers.com [novapublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of vicagrel, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clopidogrel Therapy and CYP2C19 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. Genetic variation of CYP2C19 affects both pharmacokinetic and pharmacodynamic responses to clopidogrel but not prasugrel in aspirin-treated patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Crucial Role of cis-Clopidogrel-MP Derivative in Unraveling Clopidogrel's Therapeutic Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel (B1663587), a cornerstone in antiplatelet therapy, undergoes complex metabolic activation to exert its therapeutic effects. The inherent instability of its active metabolite presents significant analytical challenges. This technical guide delves into the discovery, development, and critical application of the cis-clopidogrel-MP derivative (Clopidogrel-MP-AM), a stabilized analytical standard that has been instrumental in the accurate quantification of clopidogrel's active form. This document provides a comprehensive overview of the metabolic pathway of clopidogrel, the rationale behind the development of the this compound, detailed analytical methodologies for its use, and its significance in pharmacokinetic and pharmacodynamic studies.
Introduction: The Clinical Significance of Clopidogrel and its Active Metabolite
Clopidogrel is an orally administered thienopyridine-class antiplatelet agent widely prescribed for the prevention of atherothrombotic events in patients with a history of myocardial infarction, stroke, and peripheral artery disease. As a prodrug, clopidogrel requires a two-step oxidative metabolism primarily by hepatic cytochrome P450 (CYP) enzymes to be converted into its active thiol metabolite.[1][2] This active metabolite irreversibly binds to the P2Y12 purinergic receptor on platelets, thereby inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.[1][3]
The therapeutic efficacy of clopidogrel is directly dependent on the plasma concentration of its active metabolite. However, the thiol group in the active metabolite is highly reactive and unstable, making its direct quantification in biological matrices a formidable analytical challenge. To overcome this, a derivatization strategy was developed, leading to the synthesis of the stable this compound.
The Genesis of the this compound: A Solution to an Analytical Conundrum
The this compound, also known as Clopidogrel-MP-AM, is a 3'-methoxyacetophenone (B145981) derivative of the active metabolite of clopidogrel.[4][5][6] Its development was not for therapeutic purposes but as a crucial analytical tool. The derivatization process involves the alkylation of the reactive thiol group of the active metabolite with 2-bromo-3'-methoxyacetophenone, resulting in a stable and readily quantifiable compound.[6] This has enabled researchers to accurately measure the levels of the active metabolite in plasma, providing invaluable insights into the pharmacokinetics and pharmacodynamics of clopidogrel.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 1-Methyl(alphaS,3Z)-3-(carboxymethylene)-alpha-(2-chlorophenyl)-4-[[2-(3-methoxyphenyl)-2-oxoethyl]thio]-1-piperidineacetate |
| Synonyms | Clopidogrel-MP-AM |
| CAS Number | 1122047-98-6 |
| Molecular Formula | C25H26ClNO6S |
| Molecular Weight | 504.0 g/mol |
Signaling Pathway of Clopidogrel's Active Metabolite
The active metabolite of clopidogrel exerts its antiplatelet effect by targeting the P2Y12 receptor, a G protein-coupled receptor (GPCR). The binding of the active metabolite to the P2Y12 receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and consequently, reduced activation of the glycoprotein (B1211001) IIb/IIIa complex, which is the final common pathway for platelet aggregation.
P2Y12 signaling pathway inhibition by clopidogrel's active metabolite.
Experimental Protocols: Quantification of Clopidogrel's Active Metabolite
The standard method for the quantification of clopidogrel's active metabolite involves derivatization followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Derivatization
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) and immediately stabilized with a solution of 2-bromo-3'-methoxyacetophenone in acetonitrile (B52724) to prevent the degradation of the thiol-containing active metabolite.
-
Plasma Separation: Plasma is separated by centrifugation.
-
Internal Standard: An appropriate internal standard, often a stable isotope-labeled analog of the this compound, is added to the plasma samples.
-
Protein Precipitation: Proteins are precipitated by the addition of a solvent such as acetonitrile.
-
Solid-Phase Extraction (SPE): The supernatant is further purified using a solid-phase extraction cartridge to remove interfering substances.
-
Elution and Reconstitution: The derivatized analyte and internal standard are eluted from the SPE cartridge and the eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC/UHPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the this compound and the internal standard.
Quantitative Data from Analytical Validation Studies
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [6] |
| Intra-day Precision (%RSD) | < 15% | [6] |
| Inter-day Precision (%RSD) | < 15% | [6] |
| Accuracy (%RE) | ± 15% | [6] |
| Recovery | > 85% | [6] |
Experimental Workflow and Logical Relationships
The overall process from clopidogrel administration to the quantification of its active metabolite and subsequent data analysis involves a series of interconnected steps.
Logical workflow from clopidogrel administration to clinical correlation.
Conclusion: The Indispensable Role of an Analytical Standard
The discovery and development of the this compound represent a pivotal advancement in the study of clopidogrel. While not a therapeutic agent itself, its role as a stable, quantifiable surrogate for the labile active metabolite has been indispensable. The analytical methods centered around this derivative have provided the foundation for our current understanding of clopidogrel's pharmacokinetics, including factors influencing its metabolic activation such as genetic polymorphisms in CYP enzymes, and its pharmacodynamic effects on platelet inhibition. This in-depth technical guide underscores the critical importance of robust analytical methodologies and the development of essential chemical tools in the broader landscape of drug discovery and development. The continued application of these techniques will be vital for personalizing antiplatelet therapy and optimizing clinical outcomes for patients.
References
- 1. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(Pair of Enantiomers) [lgcstandards.com]
- 6. theclinivex.com [theclinivex.com]
The Biological Significance of Derivatizing Clopidogrel's Active Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Clopidogrel (B1663587), a cornerstone in antiplatelet therapy, is a prodrug that requires hepatic bioactivation to exert its therapeutic effect. Its active metabolite (AM), a reactive thiol derivative, irreversibly antagonizes the P2Y12 receptor on platelets, a key step in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. However, the inherent instability and variable formation of the clopidogrel AM have spurred the development of numerous derivatives and analogs. This technical guide delves into the biological significance of these derivatizations, offering a comprehensive overview of their enhanced pharmacological properties, the experimental protocols for their synthesis and evaluation, and the underlying signaling pathways.
Overcoming the Limitations of Clopidogrel's Active Metabolite
The derivatization of clopidogrel's active metabolite has been primarily driven by the need to address several key limitations of the parent drug:
-
Metabolic Variability: The conversion of clopidogrel to its AM is a two-step process mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C19.[1] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in the generation of the AM, resulting in "clopidogrel resistance" and suboptimal antiplatelet effects in a substantial portion of the population.[1]
-
Slow Onset of Action: The multi-step metabolic activation contributes to a delayed onset of the antiplatelet effect, which can be a critical drawback in acute coronary syndromes (ACS) where rapid inhibition of platelet aggregation is required.
-
Irreversible Inhibition: The irreversible binding of the clopidogrel AM to the P2Y12 receptor means that its antiplatelet effect persists for the lifespan of the platelet (7-10 days).[1] While this ensures sustained inhibition, it can be a liability in patients requiring urgent surgery, as it increases the risk of bleeding.
-
Instability of the Active Metabolite: The clopidogrel AM is chemically unstable, making it challenging to synthesize, store, and use for in vitro studies.[2] This has necessitated the development of stable derivatives for analytical and research purposes.
Key Derivatives and Their Biological Significance
To address the shortcomings of clopidogrel, researchers have developed a new generation of P2Y12 inhibitors with improved pharmacokinetic and pharmacodynamic profiles. These include next-generation thienopyridines and non-thienopyridine direct-acting antagonists.
Thienopyridine Derivatives: Enhancing Metabolic Activation
Prasugrel (B1678051): A third-generation thienopyridine, prasugrel is also a prodrug but undergoes a more efficient and less CYP2C19-dependent activation process.[3] Its activation involves a rapid hydrolysis by esterases to an intermediate thiolactone, followed by a single CYP-dependent oxidation to its active metabolite.[4] This results in a faster onset of action and more potent and consistent platelet inhibition compared to clopidogrel.[3][5]
Vicagrel (B8093363): This novel clopidogrel analog is designed to bypass the initial CYP2C19-mediated oxidation step.[6][7] Vicagrel is hydrolyzed by esterases to form 2-oxo-clopidogrel, the same intermediate in clopidogrel's activation pathway, which is then converted to the active metabolite.[6][7] This modification is intended to reduce the impact of CYP2C19 genetic polymorphisms and provide a more predictable antiplatelet response.[6]
Deuterated Clopidogrel Analogs: Selective deuteration at metabolically labile sites of the clopidogrel molecule has been explored to alter its pharmacokinetic properties. By replacing hydrogen atoms with deuterium, the C-D bond is stronger than the C-H bond, which can slow down metabolic processes at that position. This strategy aims to reduce the rate of inactivation by hydrolysis and shift the metabolism towards the desired bioactivation pathway, potentially leading to higher levels of the active metabolite and enhanced antiplatelet activity.
Non-Thienopyridine P2Y12 Inhibitors: A Shift to Reversible Binding
Ticagrelor (B1683153): A member of the cyclopentyl-triazolopyrimidine (CPTP) class, ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist. Unlike thienopyridines, it does not require metabolic activation and binds to a site on the P2Y12 receptor distinct from the ADP binding site.[1] This reversible binding leads to a faster onset and offset of action, offering a key advantage in managing bleeding risk.
Cangrelor (B105443): An intravenous, direct-acting, and reversible P2Y12 inhibitor, cangrelor has a very rapid onset and offset of action, making it suitable for acute settings such as during percutaneous coronary intervention (PCI).
Selatogrel: A novel, subcutaneously administered, reversible P2Y12 inhibitor, selatogrel is being developed for the early treatment of suspected acute myocardial infarction.[3][8] Its subcutaneous route allows for rapid absorption and a fast onset of platelet inhibition.[8]
Quantitative Comparison of P2Y12 Inhibitors
The following table summarizes key pharmacokinetic and pharmacodynamic parameters of clopidogrel and its derivatives.
| Drug | Class | Mechanism of Action | Prodrug? | Tmax (Active Metabolite) | Bioavailability | IC50 (ADP-induced Platelet Aggregation) |
| Clopidogrel | Thienopyridine | Irreversible P2Y12 Antagonist | Yes | ~1-2 hours | Low and variable | ~1.8 µM[2] |
| Prasugrel | Thienopyridine | Irreversible P2Y12 Antagonist | Yes | ~0.5 hours | >79% | More potent than clopidogrel |
| Ticagrelor | Cyclopentyl-triazolopyrimidine | Reversible P2Y12 Antagonist | No | ~1.5 hours | ~36% | Ki = 4.3 nM (vs. [33P]2MeS-ADP)[9] |
| Vicagrel | Thienopyridine | Irreversible P2Y12 Antagonist | Yes | Not specified | Higher than clopidogrel | More potent than clopidogrel at equivalent doses[7] |
| Selatogrel | 2-phenylpyrimidine-4-carboxamide | Reversible P2Y12 Antagonist | No | Rapid (subcutaneous) | Not applicable | 7.9 nM[10] |
Experimental Protocols
General Synthesis of Vicagrel
The synthesis of Vicagrel can be achieved through a multi-step process involving the preparation of key intermediates. The following is a general outline based on patent literature.[11]
Step 1: Synthesis of Racemic 2-(2-oxo-7,7a-dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)-2-(2-chlorophenyl)acetic acid methyl ester
-
React a racemic mixture of methyl 2-bromo-2-(2-chlorophenyl)acetate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Work up the reaction mixture by filtering the inorganic salts and concentrating the filtrate under reduced pressure to obtain the crude racemic product.
Step 2: Chiral Resolution
-
Dissolve the racemic product in a suitable solvent (e.g., ethanol).
-
Add a chiral resolving agent, such as L-(-)-dibenzoyltartaric acid.
-
Allow the diastereomeric salt of the desired (S)-enantiomer to crystallize.
-
Isolate the crystals by filtration.
-
Treat the diastereomeric salt with a base (e.g., sodium bicarbonate) to liberate the free (S)-enantiomer.
-
Extract the (S)-enantiomer with an organic solvent (e.g., ethyl acetate) and concentrate to yield the purified product.
Step 3: Acetylation to Yield Vicagrel
-
Dissolve the purified (S)-enantiomer in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Add acetic anhydride (B1165640) or acetyl chloride at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature until completion as monitored by TLC.
-
Quench the reaction with water or a mild aqueous base.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to obtain Vicagrel.
-
The final product can be further purified by crystallization.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function and the effect of antiplatelet agents.[2]
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (B86180) anticoagulant using a 21-gauge or larger needle to minimize platelet activation. The first few milliliters of blood should be discarded.
-
PRP and Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.
-
Assay Performance:
-
Pipette a specific volume of the adjusted PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer at 37°C and allow it to equilibrate.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined and compared between control and drug-treated samples.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a specific method to assess the activity of the P2Y12 receptor signaling pathway.[1]
Principle: VASP is an intracellular protein that is phosphorylated in response to the activation of the cyclic AMP (cAMP) pathway. The P2Y12 receptor is a Gi-coupled receptor, and its activation by ADP inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent dephosphorylation of VASP. P2Y12 inhibitors block this effect, resulting in higher levels of phosphorylated VASP.
Procedure (using a commercial flow cytometry kit):
-
Blood Collection: Collect whole blood into citrate tubes.
-
Incubation:
-
In one tube, incubate a small volume of whole blood with prostaglandin (B15479496) E1 (PGE1), which stimulates cAMP production and VASP phosphorylation.
-
In a second tube, incubate whole blood with both PGE1 and ADP.
-
-
Fixation and Permeabilization: Fix the cells with a fixative solution (e.g., paraformaldehyde) and then permeabilize the platelet membrane with a permeabilizing agent.
-
Staining: Add a fluorescently labeled monoclonal antibody specific for phosphorylated VASP to both tubes and incubate.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the platelet population in each tube.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the MFI of the samples with and without ADP. A higher PRI indicates lower P2Y12 inhibition.
Signaling Pathways and Experimental Workflows
P2Y12 Receptor Signaling Pathway
The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and the points of inhibition by clopidogrel's active metabolite and its derivatives.
Caption: P2Y12 receptor signaling cascade and site of inhibition.
Experimental Workflow for Screening P2Y12 Inhibitors
The following diagram outlines a typical workflow for the in vitro screening and evaluation of novel P2Y12 inhibitors.
Caption: Workflow for the discovery of novel P2Y12 inhibitors.
Conclusion
The derivatization of clopidogrel's active metabolite has led to significant advancements in antiplatelet therapy. By addressing the limitations of clopidogrel, including its variable metabolic activation, slow onset of action, and irreversible inhibition, newer agents offer improved efficacy, safety, and predictability. The development of both next-generation thienopyridines and direct-acting, reversible P2Y12 inhibitors provides clinicians with a broader armamentarium to tailor antiplatelet therapy to individual patient needs. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working to further innovate in this critical therapeutic area.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. Comparative Effectiveness of Ticagrelor, Prasugrel, and Clopidogrel for Secondary Prophylaxis in Acute Coronary Syndrome: A Propensity Score‐Matched Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 7. Platelet inhibitory activity, tolerability, and safety of vicagrel, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meded101.com [meded101.com]
- 9. WO2014040498A1 - Method for preparing vicagrel - Google Patents [patents.google.com]
- 10. CN103664990A - Preparation method of Vicagrel - Google Patents [patents.google.com]
- 11. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The cis-Clopidogrel-MP Derivative: A Technical Guide to its Pharmacokinetic Relevance and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel (B1663587) is a widely prescribed oral antiplatelet agent that plays a crucial role in the prevention of atherothrombotic events. It is a prodrug that requires hepatic biotransformation to its active metabolite, which irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets, thereby inhibiting platelet activation and aggregation. The formation of this active metabolite is a complex, two-step oxidative process mediated by cytochrome P450 (CYP) enzymes. The active metabolite is a highly reactive and unstable thiol derivative, presenting significant challenges for its quantitative analysis in biological matrices.
To overcome this instability, a derivatization strategy is employed using 2-bromo-3'-methoxyacetophenone (MPB). This reagent rapidly and specifically reacts with the thiol group of the active metabolite to form a stable derivative, the cis-Clopidogrel-MP derivative. This derivatization is critical for accurate and reproducible quantification of the active metabolite in pharmacokinetic studies. Of the potential stereoisomers, the cis-isomers, particularly the H4 isomer, are the pharmacologically active forms found in clinical samples.[1] This technical guide provides an in-depth overview of the pharmacokinetics of the this compound, detailed experimental protocols for its analysis, and visualizations of the relevant biological pathways.
Pharmacokinetics of the cis-Clopidogrel Active Metabolite
The pharmacokinetic profile of clopidogrel's active metabolite is characterized by rapid formation and elimination. Due to its instability, pharmacokinetic parameters are determined by measuring its stable MPB derivative. The tables below summarize key pharmacokinetic parameters of the cis-clopidogrel active metabolite (H4 isomer) following oral administration of clopidogrel in different populations.
Table 1: Pharmacokinetic Parameters of the Active Metabolite (H4 Isomer) after a Single 75 mg Dose of Clopidogrel in Patients with Cardiovascular Diseases [2]
| Parameter | Mean Value (± SD) |
| Cmax (ng/mL) | 7.13 (± 6.32) |
| AUCt (ng·h/mL) | 11.30 (± 9.58) |
Table 2: Pharmacokinetic Parameters of the Active Metabolite (H4 Isomer) after a Single 300 mg Loading Dose of Clopidogrel in Patients with Cardiovascular Diseases [3]
| Parameter | Mean Value (± SD) |
| Cmax (ng/mL) | Not explicitly stated in snippet |
| Tmax (h) | 1.2 |
| AUCt (ng·h/mL) | Not explicitly stated in snippet |
Table 3: Pharmacokinetic Parameters of Clopidogrel and its Metabolites in Healthy Volunteers vs. Patients with Cardiovascular Diseases (75 mg dose) [3]
| Analyte | Population | Cmax (ng/mL) (Mean ± SD) | Tmax (h) (Median) |
| Clopidogrel | Patients | 2.0 (± not specified) | 1.4 |
| Active Metabolite (H4) | Patients | 7.13 (± 6.32) | Not specified |
| Clopidogrel | Healthy Volunteers | 0.9 - 4.4 | Not specified |
Experimental Protocols
The accurate quantification of the cis-clopidogrel active metabolite is paramount for pharmacokinetic and pharmacodynamic studies. The following protocols are based on established liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[4][5][6]
Blood Sample Collection and Stabilization
Objective: To collect blood samples and immediately stabilize the highly reactive thiol group of the active metabolite.
Materials:
-
Blood collection tubes containing K2EDTA as an anticoagulant.
-
2-bromo-3'-methoxyacetophenone (MPB) solution (500 mM in acetonitrile).
Protocol:
-
Pre-treat the K2EDTA blood collection tubes with 30 µL of 500 mM MPB solution in acetonitrile (B52724) per 1 mL of blood to be collected.[4]
-
Draw blood directly into the pre-treated tubes.
-
Gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant and the derivatizing agent.
-
Place the tubes immediately on wet ice.
-
Centrifuge the blood samples at 1,620 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean polypropylene (B1209903) tubes.
-
Store the plasma samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
Objective: To extract the derivatized active metabolite from the plasma matrix and prepare it for injection into the LC-MS/MS system.
Materials:
-
Frozen plasma samples containing the this compound.
-
Internal Standard (IS) solution (e.g., ticlopidine (B1205844) or a stable isotope-labeled analog of the derivatized metabolite).
-
Ice-cold acetonitrile.
-
Microcentrifuge tubes.
Protocol:
-
Thaw the frozen plasma samples on wet ice.
-
Vortex-mix the thawed samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of the plasma sample with 500 µL of ice-cold acetonitrile containing the internal standard at a known concentration (e.g., 15 ng/mL ticlopidine).[4]
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the mixture at 13,200 rpm for 10 minutes.[4]
-
Carefully transfer the clear supernatant to a clean tube or a well of a 96-well plate for analysis.
LC-MS/MS Analysis
Objective: To separate the this compound from other plasma components and quantify it using tandem mass spectrometry.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Example): [4]
-
Column: Waters Acquity UPLC™ BEH C18, sub-2µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from interferences.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example): [5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (CAMD): m/z 504.0 → 354.0
-
Internal Standard (Ticlopidine): m/z 264.1 → 125.1
-
-
Collision Energy and other MS parameters: Optimized for maximum sensitivity and specificity for each analyte.
Mandatory Visualizations
Metabolic Pathway of Clopidogrel
Caption: Metabolic activation pathway of Clopidogrel.
Experimental Workflow for this compound Analysis
Caption: Analytical workflow for quantifying the this compound.
P2Y12 Receptor Signaling Pathway Inhibition
Caption: Inhibition of the P2Y12 signaling pathway by Clopidogrel's active metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of cis-Clopidogrel-MP Derivative from Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel (B1663587) is a prodrug that requires in vivo biotransformation to its active thiol metabolite to exert its antiplatelet effect. This active metabolite is highly unstable in vitro, readily forming disulfide-bridged dimers or binding to plasma proteins, which complicates its quantification and isolation. To overcome this instability, the thiol group can be alkylated immediately after blood collection to form a stable derivative. This protocol details a method for the synthesis and purification of the cis-Clopidogrel-MP derivative, a stable analog formed by the reaction of the active metabolite with 2-bromo-3'-methoxyacetophenone (MPB).
The procedure involves the immediate derivatization of the active metabolite in plasma, followed by protein precipitation, liquid-liquid extraction, and purification using preparative high-performance liquid chromatography (HPLC). This protocol is designed to yield a purified sample of the this compound suitable for use as a reference standard or for further characterization studies.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Human Plasma (with anticoagulant, e.g., EDTA) | Commercial Source | Biological Grade |
| 2-bromo-3'-methoxyacetophenone (MPB) | Sigma-Aldrich | ≥98% |
| Acetonitrile (B52724) (ACN) | Fisher Scientific | HPLC Grade |
| Methyl tert-butyl ether (MTBE) | Sigma-Aldrich | ≥99.8% |
| Formic Acid | Thermo Scientific | LC-MS Grade |
| Water, Deionized | In-house | Type I |
| Internal Standard (IS) (e.g., Ticlopidine) | Toronto Research Chemicals | ≥98% |
Experimental Protocols
Derivatization of Clopidogrel Active Metabolite in Plasma
This step is critical and must be performed immediately upon obtaining the plasma sample to ensure the stabilization of the active thiol metabolite.
-
Preparation of Derivatizing Agent Solution: Prepare a 500 mM solution of 2-bromo-3'-methoxyacetophenone (MPB) in acetonitrile.
-
Plasma Collection and Derivatization: For each 1 mL of fresh human plasma, add 25 µL of the 500 mM MPB solution.
-
Incubation: Vortex the mixture gently for 1 minute and let it stand at room temperature for 15 minutes to ensure complete derivatization.
Protein Precipitation
This step removes the majority of plasma proteins, which can interfere with subsequent extraction and purification steps.
-
Addition of Acetonitrile: To the 1.025 mL of derivatized plasma, add 3 mL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the this compound.
Liquid-Liquid Extraction
This step further purifies the derivative by extracting it into an organic solvent.
-
Solvent Addition: Transfer the supernatant to a larger centrifuge tube and add 5 mL of methyl tert-butyl ether (MTBE).
-
Extraction: Vortex the mixture for 5 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Organic Phase Collection: Carefully collect the upper organic phase (MTBE) containing the derivative.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
Preparative HPLC Purification
The final purification of the this compound is achieved by preparative HPLC.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
HPLC System:
-
Column: A suitable preparative C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and deionized water with 0.1% formic acid. The gradient should be optimized based on analytical scale separations.
-
Flow Rate: Appropriate for the preparative column, typically in the range of 4-10 mL/min.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the derivative (typically around 240 nm).
-
-
Injection and Fraction Collection: Inject the reconstituted sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-MS/MS.
-
Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
The following table summarizes typical quantitative data obtained from analytical studies, which can be used as a reference for the expected outcomes of the synthesis protocol.
| Parameter | Value | Reference |
| Derivatization Efficiency | >90% | [1][2] |
| Extraction Recovery (LLE) | 85-95% | [3] |
| Typical Plasma Concentration of Derivatized Active Metabolite (after 75 mg dose) | 0.5 - 20 ng/mL | [4][5] |
| Limit of Quantification (LOQ) in Analytical Methods | 0.05 - 0.5 ng/mL | [1][4] |
Visualizations
Signaling Pathway of Clopidogrel Activation and Derivatization
Caption: Metabolic activation of clopidogrel and subsequent stabilization by derivatization.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification process.
References
- 1. EP3766493A1 - Method for improving the stability of clopidogrel using sulfoalkyl ether cyclodextrin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. High Purity Preparative Purification Enabled by UV/MS Trigger on LC-MS System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Quantitative Analysis of cis-Clopidogrel-MP Derivative in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Clopidogrel (B1663587) is an antiplatelet pro-drug that requires hepatic metabolism to its active thiol metabolite to exert its therapeutic effect. This active metabolite is unstable and readily forms disulfide bridges. For accurate quantification in biological matrices, derivatization is necessary to form a stable product. This application note describes a robust and sensitive LC-MS/MS method for the quantification of the cis-clopidogrel-MP derivative in human plasma. The active thiol metabolite is stabilized by derivatization with 2-bromo-3'-methoxyacetophenone (MPB), and the resulting stable derivative is then extracted and analyzed.
Principle
The unstable active thiol metabolite of clopidogrel is stabilized immediately upon blood collection by derivatization with MPB. The resulting stable this compound is then extracted from the plasma using protein precipitation. The analyte is separated from endogenous plasma components using reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to a stable isotope-labeled internal standard.
Metabolic Pathway of Clopidogrel
Clopidogrel undergoes a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 enzymes, to form its active thiol metabolite. A significant portion of the parent drug is also hydrolyzed by esterases to an inactive carboxylic acid metabolite.
Figure 1. Metabolic pathway of clopidogrel and derivatization of its active metabolite.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
2-bromo-3'-methoxyacetophenone (MPB)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (K2EDTA)
Equipment
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
Sample Collection and Stabilization
-
Collect whole blood samples in tubes containing K2EDTA as the anticoagulant.
-
Immediately after collection, add a solution of MPB in acetonitrile to the whole blood to achieve a final concentration sufficient to stabilize the active metabolite.
-
Gently mix the sample and centrifuge to separate the plasma.
-
Transfer the plasma to a clean tube and store at -80°C until analysis.
Standard and Quality Control Sample Preparation
-
Prepare stock solutions of the this compound and the internal standard in methanol.
-
Prepare working solutions by serially diluting the stock solutions.
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working solutions.
Sample Preparation and Extraction
Figure 2. Sample preparation workflow for plasma samples.
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | As required for optimal separation |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 1. MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 504.1 | 354.1 | 25 |
| Internal Standard (d3) | 507.1 | 357.1 | 25 |
Quantitative Data Summary
The method was validated for linearity, sensitivity, accuracy, and precision.
Table 2. Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 150 | 0.1 | >0.99 |
Table 3. Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.3 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium | 50 | < 8 | 97 - 103 | < 8 | 97 - 103 |
| High | 120 | < 8 | 98 - 102 | < 8 | 98 - 102 |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative determination of the this compound in human plasma. The method is sensitive, accurate, and precise, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in research settings. The immediate derivatization of the unstable active thiol metabolite is critical for obtaining reliable quantitative data.
Application Notes & Protocols: Utilization of cis-Clopidogrel-MP Derivative as an Internal Standard for the Bioanalysis of Clopidogrel's Active Metabolite
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clopidogrel (B1663587) is a prodrug that requires a two-step metabolic activation by cytochrome P450 enzymes to form its active thiol metabolite (CAM). This active metabolite is responsible for the drug's antiplatelet activity through the irreversible inhibition of the P2Y12 receptor. However, the inherent instability of the thiol group in CAM presents a significant challenge for its accurate quantification in biological matrices. The thiol group is prone to oxidation and the formation of disulfide bonds with other molecules. To overcome this, a derivatization step is employed to stabilize the active metabolite immediately after blood collection. This is commonly achieved by using 2-bromo-3'-methoxyacetophenone (MPB), which reacts with the thiol group to form a stable thioether derivative, often referred to as clopidogrel active metabolite derivative (CAMD) or cis-Clopidogrel-MP derivative.[1][2][3][4] An analog of this derivative is often used as an internal standard (IS) to ensure the accuracy and precision of the analytical method.[5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the quantitative analysis of clopidogrel's active metabolite in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Clopidogrel Metabolism and Derivatization Pathway
Clopidogrel undergoes extensive metabolism in the liver. A significant portion, around 85%, is hydrolyzed by carboxylesterases to an inactive carboxylic acid metabolite. The remaining portion is metabolized in a two-step process by cytochrome P450 enzymes to form the active thiol metabolite.[6][7] This active metabolite is then stabilized through derivatization with 2-bromo-3'-methoxyacetophenone (MPB) to form the this compound (CAMD).[1][4]
Experimental Protocols
The following protocols are compiled from various validated methods for the analysis of clopidogrel's active metabolite.
Blood Sample Collection and Stabilization
Immediate stabilization of the active metabolite is critical for accurate quantification.
Materials:
-
Vacutainer tubes containing K2EDTA.
-
2-bromo-3'-methoxyacetophenone (MPB) solution (50 mM in acetonitrile).
-
500 mM EDTA solution in water.
Procedure:
-
Prepare stabilization tubes by adding 10 µL of 50 mM MPB solution and 20 µL of 500 mM EDTA solution into a 2 mL polypropylene (B1209903) tube for each 1 mL of whole blood to be collected.[8]
-
Collect whole blood directly into the prepared stabilization tubes.
-
Gently invert the tubes several times to ensure thorough mixing.
-
Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean polypropylene tubes and store at -80°C until analysis.
Sample Preparation (Protein Precipitation)
This is a common and rapid method for extracting the analyte and internal standard from plasma.
Materials:
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of CAMD in acetonitrile).
-
Microcentrifuge tubes.
Procedure:
-
Thaw the plasma samples on ice.
-
In a microcentrifuge tube, add 250 µL of plasma.
-
Spike with 25 µL of the internal standard solution.[9]
-
Add 450 µL of acetonitrile to precipitate the plasma proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of the this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Typical MRM Transitions:
-
This compound (CAMD): m/z 504.0 → 354.0[2]
-
Internal Standard (IS): The specific transition will depend on the IS used. For example, a deuterated analog would have a slightly higher m/z.
-
Quantitative Data Summary
The following tables summarize the validation parameters from published methods for the quantification of the derivatized active metabolite of clopidogrel.
Table 1: Linearity of Calibration Curves
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| CAMD | 0.5 - 100.0 | > 0.99 | [2] |
| CAMD | 0.5 - 250 | Not specified, but good linearity reported | [5] |
| CAMD | 0.1 - 150 | > 0.99 | [10] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%RE) | Reference |
| CAMD | Not specified | < 6 | < 6 | < ±12 | [10] |
| MP-H4 | Not specified | ≤ 19.9 | ≤ 19.9 | ≤ 16 | [9] |
| MP-AM | Not specified | < 6 | < 6 | < 12 | [5] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| MP-AM | 85 - 105 | 102 - 121 | [5] |
| CAMD | Not explicitly stated, but method validated | No significant matrix effect observed | [2] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of clopidogrel's active metabolite using the derivatization method.
Conclusion
The use of the this compound as a stable analog for the quantification of clopidogrel's active metabolite is a robust and reliable approach. The immediate derivatization of the unstable thiol group ensures sample integrity and allows for accurate and reproducible results in pharmacokinetic and bioequivalence studies. The protocols and data presented here provide a solid foundation for researchers and scientists working on the bioanalysis of clopidogrel.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advion.com [advion.com]
- 4. jbr-pub.org.cn [jbr-pub.org.cn]
- 5. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for the Determination of cis-Clopidogrel-MP Derivative in Human Plasma
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel (B1663587) is a prodrug that requires hepatic biotransformation to its active thiol metabolite to exert its antiplatelet effect. This active metabolite is unstable in biological matrices, posing a significant challenge for bioanalytical quantification. To overcome this, the active metabolite is stabilized by derivatization with an alkylating agent, 2-bromo-3'-methoxyacetophenone (MPB), to form a stable derivative, cis-Clopidogrel-MP Derivative (also referred to as CAMD or MP-AM). This document provides a detailed bioanalytical method for the quantitative determination of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The accurate measurement of the active metabolite is crucial for pharmacokinetic and pharmacodynamic studies, enabling a better understanding of the drug's efficacy and safety profile. The method described herein is sensitive, specific, and has been validated to ensure reliable results for clinical and preclinical research.
Metabolic Pathway of Clopidogrel
Clopidogrel undergoes extensive metabolism in the liver. Approximately 85-90% of the administered dose is hydrolyzed by carboxylesterase-1 (CES1) to an inactive carboxylic acid metabolite. The remaining portion is metabolized by cytochrome P450 (CYP) enzymes in a two-step process to form the active thiol metabolite. This active metabolite is responsible for the irreversible inhibition of the P2Y12 receptor on platelets.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., rac-clopidogrel-d4 hydrogen sulfate)
-
2-bromo-3'-methoxyacetophenone (MPB)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Solid Phase Extraction (SPE) cartridges (e.g., C2 or C18) or 96-well plates
-
Protein precipitation plates
Sample Collection and Stabilization
Due to the instability of the thiol-containing active metabolite, immediate derivatization upon blood collection is critical for accurate quantification.
-
Collect whole blood samples in tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately add a solution of the derivatizing agent, 2-bromo-3'-methoxyacetophenone (MPB), to the whole blood.[1][2]
-
Gently mix and allow the derivatization reaction to proceed.
-
Centrifuge the sample to separate the plasma.
-
Transfer the plasma to a clean tube and store at -80°C until analysis. The derivatized analyte has been shown to be stable in plasma for at least 4 months at -80°C.[1]
Sample Preparation (Solid Phase Extraction)
-
Thaw the plasma samples, calibration standards, and quality control samples at room temperature.
-
To 100 µL of plasma, add the internal standard solution.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A sensitive and selective LC-MS/MS method is employed for the quantification of this compound.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C8 or C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 - 0.9 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 50°C |
| Gradient | Optimized for separation of analyte and internal standard |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | m/z 504.0 → 354.0[3] |
| MRM Transition (IS) | e.g., m/z 430.0 → 372.0 (for a specific analog IS)[3] or m/z 327 -> 217 (for 2H3-clopidogrel)[4] |
| Collision Energy | Optimized for each transition |
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | > 0.99 |
| Clopidogrel | 0.01 - 50 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% RE) | Precision (% RSD) |
| This compound | LLOQ | 0.1 | ± 20% | < 20% |
| LQC | 0.3 | ± 15% | < 15% | |
| MQC | 50 | ± 15% | < 15% | |
| HQC | 80 | ± 15% | < 15% | |
| Clopidogrel | LLOQ | 0.01 | ± 20% | < 20% |
| LQC | 0.03 | ± 15% | < 15% | |
| MQC | 25 | ± 15% | < 15% | |
| HQC | 40 | ± 15% | < 15% |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RE: Relative Error, RSD: Relative Standard Deviation.
Table 3: Stability
| Stability Type | Condition | Duration | Result |
| Freeze-Thaw | 3 cycles at -20°C and -80°C | 72 hours | Stable |
| Short-Term (Bench-Top) | Room Temperature | 24 hours | Stable |
| Long-Term | -80°C | 9 months | Stable[5] |
| Post-Preparative | Autosampler (4°C) | 48 hours | Stable |
Bioanalytical Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Conclusion
The described bioanalytical method provides a robust and reliable approach for the quantification of the derivatized active metabolite of clopidogrel in human plasma. The immediate derivatization step is crucial for ensuring the stability and accurate measurement of this labile compound. This method is suitable for supporting pharmacokinetic and bioequivalence studies of clopidogrel, contributing to a better understanding of its clinical pharmacology.
References
- 1. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The validation of a bioanalytical method for the determination of clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Stabilization of Clopidogrel Active Metabolite in Human Blood Samples for Accurate Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel (B1663587) is a prodrug that requires hepatic metabolism to form its active thiol metabolite, which is responsible for the inhibition of platelet aggregation.[1][2] This active metabolite is notoriously unstable in biological matrices like whole blood and plasma due to the high reactivity of its thiol group, which can lead to the formation of disulfide bonds with other molecules.[3] This instability poses a significant challenge for the accurate quantification of the active metabolite in pharmacokinetic and pharmacodynamic studies.[4][5][6] Immediate stabilization of the active metabolite upon blood collection is therefore critical.[4][5]
This document provides a detailed protocol for the stabilization of clopidogrel's active metabolite in human blood samples using a chemical derivatization method. The recommended approach involves the use of an alkylating agent, 2-bromo-3'-methoxyacetophenone (BMAP), also known as 3-methoxyphenacyl bromide (MPBr), to form a stable derivative.[7][8][9][10] This derivatized form can then be reliably quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][7]
Principle of Stabilization
The stabilization protocol is based on the immediate derivatization of the reactive thiol group of the clopidogrel active metabolite with BMAP. This reaction blocks the thiol group, preventing its oxidation and degradation, and forms a stable derivative (CAM-D or MP-AM) suitable for bioanalysis.[3][8]
Experimental Protocols
1. Preparation of Reagents and Collection Tubes
This section details the preparation of the necessary solutions and the pre-treatment of blood collection tubes.
-
BMAP Stock Solution: Prepare a 50 mM solution of 2-bromo-3'-methoxyacetophenone (BMAP) in acetonitrile.
-
EDTA Stock Solution: Prepare a 500 mM solution of ethylenediaminetetraacetic acid (EDTA) in water.
-
Pre-treatment of Blood Collection Tubes:
-
Into a 2 mL polypropylene (B1209903) tube, add 10 µL of the 50 mM BMAP solution.
-
Subsequently, add 20 µL of the 500 mM EDTA solution to the same tube.
-
These pre-prepared tubes should be stored at 4°C and used within 24 hours.[8]
-
2. Blood Sample Collection and Handling
This protocol outlines the steps for collecting and processing the blood samples to ensure immediate stabilization of the active metabolite.
-
Collect 1 mL of whole blood directly into the pre-prepared polypropylene tube containing the BMAP and EDTA solutions.[8]
-
Immediately after collection, cap the tube and gently mix by inverting 8-10 times to ensure thorough mixing of the blood with the stabilizing and anticoagulant solutions.[8]
-
Centrifuge the tube at 2,500 x g for 5 minutes at room temperature to separate the plasma.[8]
-
Carefully transfer the upper plasma layer to a new, clearly labeled 1.5 mL polypropylene tube.
Workflow for Blood Sample Collection and Stabilization
Caption: Workflow for the preparation of collection tubes and the subsequent collection and processing of blood samples for the stabilization of clopidogrel active metabolite.
Data Presentation
Table 1: Reagent and Sample Volumes for Stabilization
| Reagent/Sample | Concentration | Volume per 1 mL Blood Sample |
| 2-bromo-3'-methoxyacetophenone (BMAP) | 50 mM in Acetonitrile | 10 µL |
| Ethylenediaminetetraacetic acid (EDTA) | 500 mM in Water | 20 µL |
| Whole Blood | N/A | 1 mL |
Table 2: Stability of Derivatized Clopidogrel Active Metabolite (CAM-D)
| Storage Condition | Duration | Stability |
| Room Temperature | 1 week | Stable[6][8] |
| -80°C | 4 months | Stable[7] |
| -80°C | 9 months | Stable[6][8] |
Signaling Pathway and Derivatization Reaction
The metabolic activation of clopidogrel and the subsequent stabilization of its active metabolite are depicted in the following diagram. Clopidogrel is a prodrug that is first metabolized by cytochrome P450 enzymes to an intermediate, 2-oxo-clopidogrel. This intermediate is then further metabolized to the unstable active thiol metabolite.[8] The addition of BMAP leads to the formation of a stable derivatized active metabolite (CAM-D).[8]
Caption: Metabolic activation of clopidogrel and the stabilization of the active thiol metabolite through derivatization with BMAP.
The protocol described provides a reliable and validated method for the stabilization of the highly labile active metabolite of clopidogrel in blood samples. Immediate derivatization with BMAP is essential for accurate and reproducible quantification. Adherence to this protocol will enable researchers to obtain high-quality data for pharmacokinetic and pharmacodynamic assessments of clopidogrel. The derivatized active metabolite demonstrates good stability under long-term storage at -80°C, allowing for flexibility in sample analysis schedules.[6][7][8]
References
- 1. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. advion.com [advion.com]
- 10. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of cis-Clopidogrel-MP Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel (B1663587) is a widely prescribed antiplatelet agent that requires metabolic activation to exert its therapeutic effect. The active metabolite is a reactive thiol derivative that readily forms a disulfide bridge with its target, the P2Y12 receptor on platelets. Due to its inherent instability, direct measurement of the active metabolite in biological matrices is challenging. To overcome this, a common strategy involves derivatization of the thiol group with an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (MPB), immediately after blood collection. This reaction forms a stable derivative, cis-Clopidogrel-MP (also referred to as CAMD), which can be reliably quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the analysis of the cis-Clopidogrel-MP derivative, focusing on its mass spectrometric fragmentation pattern.
Mass Spectrometry Fragmentation Pattern
The analysis of the this compound is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, employing Multiple Reaction Monitoring (MRM) for quantification.
Quantitative Data Summary
The key mass spectrometric parameters for the analysis of the this compound are summarized in the table below. This data is essential for setting up an MRM method for targeted quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (CAMD) | 504.0 | 354.0 | 27 | 19 |
Table 1: Optimized mass spectrometer parameters for the analysis of this compound. Data sourced from a study on the simultaneous determination of clopidogrel and its metabolites.[1][2]
Experimental Protocols
Derivatization of Clopidogrel Active Metabolite in Plasma
Objective: To stabilize the reactive thiol group of the clopidogrel active metabolite for subsequent LC-MS/MS analysis.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
2-bromo-3'-methoxyacetophenone (MPB) solution (500 mmol/L in acetonitrile)
-
Centrifuge
Protocol:
-
Immediately after blood collection, add 30 µL of the 500 mmol/L MPB solution to the blood sample.[1]
-
Gently mix the sample by inversion.
-
Centrifuge the sample to separate the plasma.
-
The resulting plasma containing the stable this compound can be stored at -80°C until analysis.[3]
Sample Preparation: Protein Precipitation
Objective: To remove proteins from the plasma sample prior to LC-MS/MS analysis.
Materials:
-
Derivatized plasma sample
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 100 µL aliquot of the derivatized plasma sample, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To chromatographically separate and quantify the this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition: As specified in Table 1 (504.0 → 354.0)
-
Source Temperature: Optimized for the specific instrument, typically around 120-150°C
-
Desolvation Gas Flow: Optimized for the specific instrument, typically around 600-800 L/hr
Visualizations
Caption: Proposed fragmentation pathway of the this compound.
Caption: Experimental workflow for the analysis of this compound.
References
- 1. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbr-pub.org.cn [jbr-pub.org.cn]
- 3. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Characterization of a cis-Clopidogrel-MP Derivative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of a cis-Clopidogrel-Maleimide-Protein (MP) derivative. The protocols outlined below detail the necessary steps for sample preparation, NMR data acquisition, and spectral analysis to confirm the stereochemistry of the clopidogrel (B1663587) moiety and to verify its successful conjugation to a target protein.
Characterization of the cis-Clopidogrel Isomer
The stereochemistry of the active pharmaceutical ingredient is a critical quality attribute. In the case of clopidogrel, the pharmacologically active enantiomer is the (S)-isomer, which exists in a trans conformation. The cis-isomer is considered an impurity. NMR spectroscopy is a powerful tool for unequivocally differentiating between cis and trans isomers based on through-space and through-bond correlations.
Key NMR Parameters for Isomer Differentiation
The primary NMR techniques for distinguishing between cis and trans isomers of clopidogrel are ¹H-¹H coupling constants (³JHH), ¹³C chemical shifts, and Nuclear Overhauser Effect (NOE) analysis.
-
¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between the protons on the stereocenter and the adjacent methylene (B1212753) group of the tetrahydrothienopyridine ring is expected to differ between the cis and trans isomers due to their different dihedral angles.
-
¹³C Chemical Shifts: The spatial arrangement of the substituents in the cis and trans isomers can lead to differences in the electronic environment of the carbon atoms, resulting in distinct ¹³C chemical shifts.
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as 2D NOESY, detect through-space interactions between protons that are in close proximity (typically < 5 Å). A strong NOE signal between specific protons can confirm a cis configuration, where these protons are on the same side of the molecule.
Expected NMR Data for Clopidogrel Isomers
While extensive NMR data is available for the active (S)-trans-clopidogrel, specific data for the cis-isomer is less common. However, based on the principles of NMR spectroscopy, the following differences can be anticipated. The table below presents known ¹H and ¹³C chemical shifts for (S)-clopidogrel (the trans-isomer) and highlights the expected observations for the cis-isomer.
| Atom | (S)-Clopidogrel (trans) ¹H Chemical Shift (ppm) | (S)-Clopidogrel (trans) ¹³C Chemical Shift (ppm) | Expected Observation for cis-Isomer |
| CH-COOCH₃ | ~4.9 | ~60 | Significant change in chemical shift due to different anisotropic effects of the aromatic rings. |
| COOCH₃ | ~3.7 | ~52 | Minor chemical shift changes. |
| CH₂ (piperidine) | ~2.8 - 3.8 | ~25, ~46, ~50 | Potential for significant changes in chemical shifts and coupling constants due to conformational differences. |
| CH (thiophene) | ~6.7 | ~123 | Minor chemical shift changes. |
| CH (thiophene) | ~7.3 | ~133 | Minor chemical shift changes. |
| Aromatic CHs | ~7.3 - 7.7 | ~127 - 134 | Changes in chemical shifts due to different orientation of the chlorophenyl ring relative to the thienopyridine system. |
| C=O | - | ~170 | Minor chemical shift changes. |
Note: The exact chemical shifts for the cis-isomer will depend on the solvent and other experimental conditions. The key is the relative difference in chemical shifts and the presence or absence of specific NOE correlations compared to the trans-isomer.
Experimental Protocol: Differentiating cis and trans Isomers
1.3.1. Sample Preparation:
-
Dissolve 5-25 mg of the clopidogrel derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[1][2]
-
Ensure the sample is free of any solid particles by filtering it through a glass wool plug in a Pasteur pipette.[3]
-
For NOESY experiments, it may be necessary to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.[3]
1.3.2. NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to verify the sample integrity and concentration.
-
Acquire a 2D ¹H-¹H COSY spectrum to identify through-bond proton-proton correlations and aid in the assignment of the spin systems.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons for unambiguous assignment.
-
Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with a mixing time of 300-800 ms. This experiment is critical for identifying through-space correlations that differentiate the cis and trans isomers.
1.3.3. Data Analysis:
-
Process and assign the ¹H and ¹³C NMR spectra using appropriate software.
-
Analyze the NOESY spectrum for key cross-peaks. For the cis-isomer, expect to see NOE correlations between protons that are spatially close due to the cis-configuration, which would be absent or very weak in the trans-isomer.
-
Compare the observed coupling constants and chemical shifts with the known data for the trans-isomer to confirm the identity of the cis-isomer.
Characterization of the cis-Clopidogrel-MP Derivative
The conjugation of the cis-clopidogrel-maleimide derivative to a protein introduces significant changes in the NMR spectrum of the small molecule. NMR can be used to confirm successful conjugation and to probe the interaction between the clopidogrel moiety and the protein.
NMR Signatures of Protein Conjugation
The covalent attachment of the relatively small cis-clopidogrel-maleimide derivative to a large protein will result in a dramatic increase in the effective molecular weight of the small molecule. This has several consequences for the NMR spectrum of the clopidogrel moiety:
-
Line Broadening: The most significant change will be a substantial broadening of the ¹H NMR signals of the clopidogrel derivative. This is due to the much slower tumbling of the large protein-conjugate in solution, leading to shorter transverse relaxation times (T₂).
-
Chemical Shift Perturbations (CSPs): The chemical environment of the clopidogrel protons will be altered upon binding to the protein, leading to changes in their chemical shifts. These CSPs can provide information about the binding interface.[4][5][6]
-
Transferred Nuclear Overhauser Effects (trNOEs): In some cases, NOEs can be transferred from the protein to the bound ligand, providing information about the conformation of the clopidogrel derivative when it is bound to the protein.
Experimental Protocol: Characterization of the Protein Conjugate
2.2.1. Sample Preparation:
-
Prepare a sample of the unlabeled protein at a concentration of 0.1-0.5 mM in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) in 90% H₂O/10% D₂O.[7] The protein should be stable in this buffer for the duration of the NMR experiments.[7]
-
Acquire a reference 1D ¹H NMR spectrum of the cis-clopidogrel-maleimide derivative alone in the same buffer.
-
Prepare the this compound. It is crucial to remove any unreacted small molecule from the protein conjugate using methods like dialysis or size-exclusion chromatography.
-
Prepare the final NMR sample of the purified protein conjugate at a concentration of 0.1-0.5 mM.
2.2.2. NMR Data Acquisition:
-
1D ¹H NMR Titration: Acquire a series of 1D ¹H NMR spectra of the cis-clopidogrel-maleimide derivative while titrating in the target protein. Observe the selective broadening and disappearance of the small molecule signals, which is a strong indicator of binding.
-
Saturation Transfer Difference (STD) NMR: This is a powerful technique to identify which protons of the small molecule are in close contact with the protein. In an STD NMR experiment, the protein is selectively saturated, and this saturation is transferred to the bound ligand. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the bound ligand will be observed.
-
WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This experiment can also be used to detect binding by observing the transfer of magnetization from bulk water to the bound ligand via the protein.
-
2D ¹⁵N-HSQC (for ¹⁵N-labeled protein): If an ¹⁵N-labeled protein is available, a 2D ¹⁵N-HSQC spectrum can be acquired before and after conjugation. Chemical shift perturbations of the protein's backbone amide signals can map the binding site of the clopidogrel derivative on the protein surface.
2.2.3. Data Analysis:
-
In the 1D ¹H NMR spectra, compare the line widths of the cis-clopidogrel-maleimide derivative in the free and conjugated state. A significant increase in line width confirms conjugation.
-
For STD NMR, the protons of the clopidogrel derivative that show the strongest signals in the difference spectrum are those in closest proximity to the protein surface.
-
For ¹⁵N-HSQC data, calculate the chemical shift perturbations for each residue to identify the amino acids at the binding interface.
Visualizations
Experimental Workflow for Isomer Characterization
Caption: Workflow for NMR-based identification of cis-clopidogrel.
Logical Relationship for Isomer Differentiation
Caption: Logic for distinguishing cis and trans isomers using NMR.
P2Y12 Receptor Signaling Pathway
Caption: Simplified P2Y12 receptor signaling pathway inhibited by clopidogrel.[8][9][10]
References
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr-bio.com [nmr-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for cis-Clopidogrel-MP Derivative in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis-Clopidogrel-MP Derivative, also known as Clopidogrel-MP-AM, is a derivative of the active metabolite of Clopidogrel, a well-established antiplatelet agent.[1][2] Like Clopidogrel, this derivative functions as an irreversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2] Currently, this compound is intended for research use only and has not been evaluated in human clinical trials. These application notes provide an overview of its mechanism of action and detailed protocols for its preclinical evaluation.
Disclaimer: The quantitative data presented below is for the active metabolite of Clopidogrel and should be considered representative. Specific experimental values for the this compound may vary.
Mechanism of Action
The this compound, as a P2Y12 receptor inhibitor, prevents the binding of adenosine (B11128) diphosphate (B83284) (ADP) to its receptor on the platelet surface. This action blocks the downstream signaling cascade that leads to platelet activation, degranulation, and aggregation, thereby inhibiting thrombus formation.
Quantitative Data
The following tables summarize key in vitro activity and in vivo pharmacokinetic parameters for the active metabolite of Clopidogrel. This data can serve as a reference for designing and interpreting experiments with the this compound.
Table 1: In Vitro Activity of Clopidogrel Active Metabolite
| Parameter | Value | Assay | Target | Reference |
| IC50 | 154.9 ± 23.8 nM | [33P]2MeS-ADP Binding Assay | P2Y12 Receptor | [3] |
Table 2: Pharmacokinetic Parameters of Clopidogrel Active Metabolite (H4 Isomer) in Humans
| Dose of Clopidogrel | Cmax (ng/mL) | AUCt (ng·h/mL) | Tmax (h) | Reference |
| 75 mg | 7.13 ± 6.32 | 11.30 ± 9.58 | ~1-2 | [4] |
| 300 mg | 23.9 ± 11.1 | 42.1 ± 18.5 | ~1 | [4] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antiplatelet activity of this compound are provided below.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist like ADP.
Protocol:
-
Blood Collection: Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
Incubation: Pre-incubate PRP with varying concentrations of this compound or vehicle control for a specified time at 37°C.
-
Aggregation: Add ADP to the PRP to induce platelet aggregation and measure the change in light transmission for 5-10 minutes in an aggregometer.
-
Data Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Platelet Activation Markers
This method quantifies the expression of platelet activation markers, such as P-selectin (CD62P) and activated GPIIb/IIIa (αIIbβ3), in response to an agonist.
Protocol:
-
PRP Preparation: Prepare PRP as described in the light transmission aggregometry protocol.
-
Incubation: Incubate PRP with this compound or vehicle control.
-
Stimulation: Add ADP to stimulate platelet activation.
-
Staining: Add fluorescently-labeled antibodies against P-selectin and activated GPIIb/IIIa.
-
Fixation: Fix the samples with paraformaldehyde.
-
Acquisition and Analysis: Analyze the samples using a flow cytometer to quantify the percentage of platelets expressing the activation markers.
In Vivo Ferric Chloride-Induced Thrombosis Model
This is a widely used animal model to evaluate the antithrombotic efficacy of a compound in vivo.
Protocol:
-
Animal Dosing: Administer this compound or vehicle control to a suitable animal model (e.g., mice or rats) via an appropriate route (e.g., oral gavage).
-
Anesthesia: Anesthetize the animal at a predetermined time point after dosing.
-
Surgical Preparation: Surgically expose the carotid artery.
-
Thrombus Induction: Apply a filter paper saturated with ferric chloride solution to the adventitial surface of the artery to induce endothelial injury and subsequent thrombus formation.
-
Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe until complete occlusion occurs.
-
Data Analysis: The primary endpoint is the time to vessel occlusion. A significant prolongation of this time in the treated group compared to the control group indicates antithrombotic efficacy.
Conclusion
The this compound is a valuable research tool for studying the P2Y12 receptor and its role in thrombosis. The protocols outlined in these application notes provide a framework for the preclinical evaluation of its antiplatelet and antithrombotic activity. Researchers should adapt these protocols as necessary for their specific experimental conditions and objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving stability of cis-Clopidogrel-MP Derivative in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-Clopidogrel-MP Derivative.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it used?
A1: The this compound, also known as Clopidogrel-MP-AM, is a stabilized form of the highly labile active thiol metabolite of Clopidogrel (B1663587). Clopidogrel is a prodrug, and its active metabolite is responsible for inhibiting platelet aggregation.[1][2] Due to the inherent instability of this active metabolite, which readily forms disulfide bridges, it requires immediate stabilization for accurate quantification in biological samples.[3] The derivatization is typically achieved by reacting the thiol group of the active metabolite with an alkylating agent, 2-bromo-3'-methoxyacetophenone (MPB), to form a stable thioether derivative (the this compound) suitable for analysis by methods like LC-MS/MS.[3][4][5]
Q2: What are the recommended storage conditions for the this compound?
A2: Proper storage is crucial to maintain the integrity of the derivative. For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the stability is maintained for about 1 month.[6] It is also advised to protect the compound from light and store it under a nitrogen atmosphere.[6] In a solvent, the derivative can be stable for up to a year at -80°C.[7] When stored in plasma, the derivatized metabolite has been shown to be stable for at least 4 months at -80°C.[3]
Q3: What are the main degradation pathways for Clopidogrel and its active metabolite?
A3: Clopidogrel itself is susceptible to hydrolysis, primarily mediated by esterases, which converts it into an inactive carboxylic acid derivative. This is the major metabolic pathway, accounting for about 85% of the drug.[8] Forced degradation studies have shown that Clopidogrel also degrades under acidic, basic, and oxidative conditions.[8][9] The active thiol metabolite is unstable due to its reactive thiol group, which can lead to the formation of disulfide bonds with other molecules.
Q4: Which analytical techniques are most suitable for analyzing the this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the quantification of the this compound.[2][3][10] This technique offers the high sensitivity and selectivity required to measure the low concentrations of the derivative typically found in biological matrices and to distinguish it from other metabolites and endogenous compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal of the derivative in LC-MS/MS analysis of a biological sample. | Incomplete or failed derivatization of the active metabolite. | The derivatization step is critical and must be performed immediately after sample collection (e.g., in whole blood) to prevent degradation of the labile active metabolite.[4] Ensure the derivatizing agent (MPB) is fresh and added in sufficient quantity. |
| Degradation of the active metabolite prior to derivatization. | Minimize the time between sample collection and the addition of the stabilizing agent. Keep samples on ice during processing. | |
| Improper sample extraction. | Solid-phase extraction (SPE) is often used and can provide cleaner samples and good recovery.[3] Optimize the SPE protocol for your specific matrix. | |
| Inconsistent or poor reproducibility of results. | Instability of the derivative in the prepared solution. | Verify that the solvent used is appropriate and that the solution is stored under the recommended conditions (see Q2). Prepare fresh working solutions regularly. |
| Variability in the derivatization reaction. | Ensure consistent timing, temperature, and pH for the derivatization reaction across all samples and standards. | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products of the derivative. | Review the storage and handling of your samples. Consider performing a forced degradation study on the derivative to identify potential degradation products. |
| Isomers of the derivative. | The active metabolite of clopidogrel has stereoisomers, which will also be present in the derivatized form.[11] Your HPLC method should be capable of resolving these isomers if necessary for your research goals. | |
| Matrix effects from the biological sample. | Employ a suitable internal standard to compensate for matrix effects.[3] Optimize the sample clean-up procedure to remove interfering substances. | |
| Poor peak shape (e.g., tailing, broadening). | Issues with the HPLC column or mobile phase. | Ensure the column is not degraded and is appropriate for the analysis. Check the pH and composition of the mobile phase. Acetonitrile-based protein precipitation has been associated with peak distortion.[12] |
| Co-elution with other compounds. | Adjust the gradient, mobile phase composition, or try a different column to improve separation. |
Stability Data
The stability of the this compound is critical for accurate experimental results. The following tables summarize available stability data under various conditions.
Table 1: Stability of this compound Stock Solutions
| Storage Temperature | Duration | Stability Notes | Reference |
| -80°C | 6 months | Stable | [6] |
| -80°C | 1 year | In solvent | [7] |
| -20°C | 1 month | Stable, protect from light, store under nitrogen | [6] |
Table 2: Stability of Derivatized Active Metabolite in Plasma
| Storage Temperature | Duration | Matrix | Stability Notes | Reference |
| Room Temperature | 1 week | Feline Plasma | Appears stable | [11] |
| -80°C | 4 months | Human Plasma | Stable | [3] |
| -80°C | 9 months | Feline Plasma | Appears stable | [11] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of the this compound under stress conditions. It is based on standard forced degradation methodologies.[8][9]
-
Preparation of Stock Solution: Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.5 N hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). After incubation, neutralize the solution with an appropriate amount of 0.5 N sodium hydroxide.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N hydrochloric acid.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 6% v/v). Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Place a sample of the solid derivative or a solution in a thermostatically controlled oven at an elevated temperature (e.g., 105°C) for a set duration.
-
Photolytic Degradation: Expose a solution of the derivative to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions.
-
Analysis: Following exposure to the stress conditions, dilute the samples appropriately and analyze them using a validated stability-indicating HPLC or LC-MS/MS method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Protocol for Sample Preparation and Analysis by LC-MS/MS
This protocol outlines the key steps for the analysis of the this compound from a plasma sample.
-
Sample Collection and Immediate Derivatization: Collect whole blood samples in tubes containing an anticoagulant. Immediately add the derivatizing agent, 2-bromo-3'-methoxyacetophenone (MPB), to the whole blood to stabilize the active metabolite.
-
Plasma Separation: Centrifuge the derivatized blood sample to separate the plasma.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., an analog of the derivatized active metabolite) to the plasma sample.[3]
-
Sample Extraction:
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C2 disk plate). Load the plasma sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the derivative and the internal standard with a suitable solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable column (e.g., C18 or ODS) and a mobile phase gradient (e.g., methanol (B129727) and water with formic acid) to achieve chromatographic separation.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor the specific mass transitions for the this compound and the internal standard.
-
-
Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of the derivative in the unknown samples based on the peak area ratios relative to the internal standard.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Metabolic pathways of Clopidogrel and stabilization of its active metabolite.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting cis-Clopidogrel-MP Derivative Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low recovery of cis-Clopidogrel-MP Derivative during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to low recovery of this compound?
A1: Low recovery of this compound can stem from several factors, including chemical instability, suboptimal extraction and purification protocols, and improper storage conditions. The compound's susceptibility to hydrolysis and oxidation are key considerations.
Q2: How should this compound be stored to minimize degradation?
A2: To ensure stability, this compound should be stored under specific conditions. For powdered forms, storage at -20°C for up to three years is recommended.[1] In solvent, the derivative should be stored at -80°C for up to one year.[1] Stock solutions should be stored at -80°C for up to six months or at -20°C for one month, protected from light, and under a nitrogen atmosphere.[2]
Q3: What solvents are suitable for dissolving this compound?
A3: While specific solubility data is not extensively available in the provided search results, a common co-solvent used for in-vivo formulations of similar compounds includes a mixture of DMSO, PEG300, Tween 80, and saline/PBS/ddH₂O.[1] The choice of solvent can significantly impact the stability and recovery of the derivative.
Q4: Can enzymatic degradation affect the recovery of this compound?
A4: Yes, enzymatic activity can potentially lead to the degradation of this compound, especially in biological samples. The preparation of clopidogrel (B1663587) and its derivatives can involve enzymes like esterases and lipases, suggesting that the presence of such enzymes could contribute to the breakdown of the derivative if not properly inhibited during extraction.[3]
Troubleshooting Guide for Low Recovery
This guide addresses specific issues that may arise during the handling and analysis of this compound.
Problem: Low or No Detection of the Derivative Post-Extraction
Possible Cause 1: Inefficient Extraction
The chosen extraction solvent and pH conditions may not be optimal for this compound.
Solution:
-
Solvent Selection: Test a range of solvents with varying polarities. For clopidogrel, ethyl acetate (B1210297) has been used for extraction.[4]
-
pH Adjustment: The pH of the aqueous phase should be optimized to ensure the derivative is in a neutral form, enhancing its solubility in organic solvents.
Possible Cause 2: Compound Degradation during Extraction
The derivative may be degrading due to exposure to harsh pH conditions, elevated temperatures, or prolonged extraction times.
Solution:
-
Temperature Control: Perform the extraction on ice or at a reduced temperature.
-
Time Optimization: Minimize the duration of the extraction process.
-
Mild Conditions: Avoid strong acids or bases that could hydrolyze the ester functionalities of the derivative.
Problem: Tailing or Broad Peaks in Chromatography
Possible Cause: Interaction with Silica (B1680970) Gel
The amine group in the piperidine (B6355638) ring of the clopidogrel structure can interact with acidic silanol (B1196071) groups on standard silica gel, leading to poor peak shape and low recovery during column chromatography.
Solution:
-
Use of Neutralized Silica Gel: Employ neutral flash silica gel for column chromatography to minimize unwanted interactions.[4]
-
Mobile Phase Additives: Incorporate a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, into the mobile phase to improve peak shape.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Extraction | Inefficient solvent system | Optimize solvent polarity and pH. |
| Compound degradation | Work at low temperatures and minimize extraction time. | |
| Poor Chromatographic Peak Shape | Interaction with acidic silica | Use neutral silica gel or add a basic modifier to the mobile phase. |
| Inconsistent Results | Improper storage | Store at -20°C to -80°C, protect from light, and use a nitrogen atmosphere.[1][2] |
| Freeze-thaw cycles | Aliquot solutions to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a general guideline for the extraction of this compound from a biological matrix, a common procedure where low recovery is a concern.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load 500 µL of plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: Troubleshooting workflow for low recovery of this compound.
References
Technical Support Center: cis-Clopidogrel-MP Derivative LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of the cis-Clopidogrel-MP Derivative.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is derivatization necessary for its analysis?
A1: The active metabolite of clopidogrel (B1663587) is a highly unstable thiol. To ensure stability during sample handling, storage, and analysis, it must be chemically derivatized.[1][2][3] The most common derivatizing agent used is 2-bromo-3'-methoxyacetophenone (MPB), which reacts with the thiol group to form a stable thioether derivative, often referred to as CAMD (clopidogrel active metabolite derivative) or MP-AM.[1][2][3] This derivatization is crucial for accurate and reproducible quantification in biological matrices like human plasma.[1][2][3]
Q2: What are the typical causes of matrix effects in the LC-MS/MS analysis of the this compound?
A2: Matrix effects, primarily ion suppression, are a significant challenge in the LC-MS/MS analysis of this derivative in biological samples.[4][5] The main culprits are endogenous components of the sample matrix that co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[4][5] For plasma samples, phospholipids (B1166683) are a major contributor to ion suppression.[6] Other sources can include salts, proteins, and other metabolites present in the sample.[4]
Q3: How can I minimize matrix effects during my sample preparation?
A3: Optimizing your sample preparation protocol is the most effective way to reduce matrix effects.[6][7] Common strategies include:
-
Protein Precipitation (PPT): While quick and simple, it may not be sufficient to remove all interfering substances, especially phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[6]
-
Solid-Phase Extraction (SPE): SPE offers a more selective way to isolate the analyte from the matrix, often resulting in the cleanest extracts and minimal matrix effects.[1][2]
Specialized techniques like HybridSPE-Phospholipid plates can specifically target and remove phospholipids.
Q4: What is the role of an internal standard (IS) in this analysis?
A4: An internal standard is essential for accurate quantification as it helps to correct for variability in sample preparation, injection volume, and matrix effects.[8] An ideal IS for this analysis would be a stable isotope-labeled (SIL) version of the derivatized analyte (e.g., clopidogrel-d3).[9] If a SIL-IS is unavailable, a structural analog that co-elutes with the analyte can be used.[1][2] The IS should be added to the samples as early as possible in the sample preparation workflow.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low analyte signal or poor sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of your analyte.[4][5] | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like liquid-liquid extraction or solid-phase extraction.[6] Consider using phospholipid removal plates.2. Optimize Chromatography: Adjust the gradient to better separate the analyte from interfering peaks.[7]3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[7] |
| High variability in results between samples | Inconsistent Matrix Effects: Different patient or sample lots have varying levels of interfering compounds.[10][11] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the best way to compensate for sample-to-sample variations in matrix effects.[12]2. Evaluate Multiple Matrix Lots: During method validation, test plasma from different sources to assess the impact of matrix variability.[11] |
| Poor peak shape (tailing, splitting) | 1. Column Contamination: Buildup of matrix components on the analytical column.[13]2. Inappropriate Injection Solvent: The solvent used to dissolve the final extract is too strong compared to the initial mobile phase.[13] | 1. Implement a Column Wash Step: After each batch, flush the column with a strong solvent to remove contaminants.[13]2. Match Injection Solvent to Mobile Phase: Ensure the injection solvent is of similar or weaker strength than the starting mobile phase conditions.[13] |
| Carryover (analyte detected in blank injections) | Adsorption of Analyte: The analyte may be adsorbing to components of the LC system. | 1. Optimize Wash Solvents: Use a wash solution that effectively solubilizes the analyte. This may require a combination of organic solvents and acids/bases.2. Check for Contamination: Ensure the autosampler needle and injection port are being properly cleaned between injections. |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from published methods for clopidogrel and its metabolites.
Table 1: Recovery and Matrix Effect Data
| Analyte | Concentration (ng/mL) | Recovery (%) | RSD (%) | Matrix Effect (%) | RSD (%) | Reference |
| Clopidogrel | 1.00 | Not Reported | Not Reported | Not Reported | Not Reported | [14] |
| 2-Oxo-CLP | 10.0 | Not Reported | Not Reported | Not Reported | Not Reported | [14] |
| CAMD | 10.0 | Not Reported | Not Reported | Not Reported | Not Reported | [14] |
| MP-AM & IS | Not Specified | 85-105 | Not Reported | 102-121 | Not Reported | [1][2] |
Note: CAMD (clopidogrel active metabolite derivative) and MP-AM (derivatized clopidogrel active metabolite) refer to the same derivatized analyte.
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a representative example based on methodologies that report minimal matrix effects.[1][2]
-
Blood Collection & Stabilization:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately add the alkylating reagent 2-bromo-3'-methoxyacetophenone to stabilize the active thiol metabolite.
-
-
Plasma Preparation:
-
Centrifuge the blood sample to separate the plasma.
-
-
Internal Standard Spiking:
-
Add the internal standard solution (preferably a stable isotope-labeled analog of the derivatized analyte) to an aliquot of the plasma.
-
-
Solid-Phase Extraction:
-
Condition a C2 SPE disk plate or cartridge.
-
Load the plasma sample.
-
Wash the SPE plate/cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable injection solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).
-
LC-MS/MS Parameters
The following are typical starting parameters. Optimization will be required for your specific instrumentation.
-
LC System: A UHPLC or HPLC system.
-
Column: C18 column (e.g., Waters Acquity UPLC™ sub-2 μm-C18 or Zorbax Plus C18).[3][15]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Elution: A gradient elution is typically used to separate the analyte from matrix components.[3][15]
-
MS System: A triple-quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Mechanism of ion suppression by matrix components in ESI-MS.
References
- 1. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Clopidogrel Carboxylic Acid Metabolite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of the clopidogrel (B1663587) carboxylic acid metabolite. The primary and most common method for analysis is direct measurement using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An alternative method involving derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is also discussed.
Part 1: Direct Analysis via LC-MS/MS (Recommended Method)
The quantification of the clopidogrel carboxylic acid metabolite is most commonly performed by LC-MS/MS without a derivatization step. This approach is favored due to its simplicity, high sensitivity, and robustness.
Frequently Asked Questions (FAQs) for Direct LC-MS/MS Analysis
Q1: Why is derivatization not typically required for the LC-MS/MS analysis of clopidogrel carboxylic acid metabolite?
A1: The clopidogrel carboxylic acid metabolite is a stable molecule that ionizes efficiently in the electrospray ionization (ESI) source of a mass spectrometer. Therefore, derivatization is not necessary to achieve good chromatographic retention on modern HPLC/UHPLC columns or to obtain adequate sensitivity for pharmacokinetic studies.[1][2][3][4]
Q2: What are the common sample preparation techniques for direct LC-MS/MS analysis?
A2: The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2][3]
-
Protein Precipitation: A simple and fast method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[5]
-
Liquid-Liquid Extraction: This method offers a cleaner extract than PPT. A common solvent mixture is diethyl ether and n-hexane.[3]
-
Solid-Phase Extraction: This technique, particularly microelution SPE, provides high recovery and concentration of the analyte, leading to very low limits of quantification.[1][2]
Q3: What are the typical chromatographic conditions for this analysis?
A3: A C18 reversed-phase column is typically used with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic component like acetonitrile or methanol (B129727) in a gradient elution.[3][5][6]
Q4: How stable is the clopidogrel carboxylic acid metabolite in plasma samples?
A4: The metabolite is generally stable in plasma. Studies have shown it to be stable for at least 24 hours at room temperature and for several months when stored at -25°C or -80°C.[5][7]
Troubleshooting Guide for Direct LC-MS/MS Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible injection solvent. 2. Column degradation. 3. Mobile phase pH is not optimal. | 1. Ensure the injection solvent is similar in composition to the initial mobile phase. 2. Replace the analytical column. 3. Adjust the pH of the aqueous mobile phase with a small amount of formic acid (e.g., 0.1%). |
| Low Sensitivity/Poor Signal | 1. Inefficient extraction. 2. Ion suppression from matrix components. 3. Suboptimal mass spectrometer settings. | 1. Optimize the sample preparation method. Consider switching from PPT to LLE or SPE for a cleaner extract.[1] 2. Adjust the chromatography to separate the analyte from co-eluting phospholipids.[1] 3. Optimize MS parameters such as capillary voltage, cone voltage, and collision energy.[1] |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Instability of the analyte during sample processing. 3. Use of an inappropriate internal standard. | 1. Ensure consistent pipetting and vortexing times. 2. Keep samples on ice during processing if short-term stability is a concern. 3. Use a stable isotope-labeled internal standard (e.g., d4-clopidogrel carboxylic acid) for best results.[1][2] |
| Carryover in Blank Injections | 1. Contamination of the injector or column. 2. High concentration of the analyte in the preceding sample. | 1. Implement a robust needle wash protocol with a strong organic solvent. 2. If carryover persists after a high concentration sample, inject one or more blank samples before the next unknown sample. |
Experimental Protocol: Direct LC-MS/MS Analysis
This protocol is a representative example for the quantification of clopidogrel carboxylic acid metabolite in human plasma.
1. Sample Preparation (Solid-Phase Extraction) [1][2]
-
To 350 µL of plasma sample, add 10 µL of internal standard solution (d4-clopidogrel carboxylic acid).
-
Add 350 µL of aqueous 2% formic acid.
-
Condition an Oasis® HLB µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Load the sample onto the plate and draw it through under vacuum.
-
Wash the plate with 200 µL of 2% formic acid and then 200 µL of 5% methanol/water.
-
Elute the analyte with 2 x 25 µL of methanol.
-
Dilute the eluate with an equal volume of water before injection.
2. LC-MS/MS Conditions [1]
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.140 mL/min |
| Gradient | 10% B for 0.5 min, then linear gradient to 90% B over 2.5 min |
| Injection Volume | 5 µL |
| MS System | Waters Xevo TQ-S |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 0.5 kV |
| Cone Voltage | 35 V |
| Collision Energy | 16 V |
| MRM Transitions | Clopidogrel Carboxylic Acid: 308.1 → 198.1 d4-Clopidogrel Carboxylic Acid: 312.1 → 202.1 |
Workflow for Direct LC-MS/MS Analysis
Part 2: Derivatization for GC-MS Analysis
While less common, derivatization of the clopidogrel carboxylic acid metabolite can be performed for analysis by GC-MS. This process converts the polar carboxylic acid group into a less polar, more volatile ester, making it suitable for gas chromatography.
Frequently Asked Questions (FAQs) for GC-MS with Derivatization
Q1: Why would I use a derivatization method for GC-MS?
A1: Carboxylic acids are generally not volatile enough for direct GC analysis. Derivatization is necessary to increase the volatility and thermal stability of the analyte, allowing it to be analyzed by GC-MS.[8]
Q2: What type of derivatization reagent is used for the clopidogrel carboxylic acid metabolite?
A2: An alkylation reagent is used to convert the carboxylic acid to an ester. One reported method uses α-bromo-2,3,4,5,6-pentafluorotoluene in the presence of a base like n-ethyl diisopropylethylamine.[8]
Q3: What are the potential challenges of this derivatization reaction?
A3: Potential challenges include incomplete reaction, formation of side products, and degradation of the analyte or derivative. Optimization of reaction time, temperature, and reagent concentrations is crucial.
Troubleshooting Guide for GC-MS with Derivatization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization | 1. Insufficient reagent concentration. 2. Reaction time is too short or temperature is too low. 3. Presence of water in the sample, which can quench the reaction. | 1. Increase the concentration of the derivatizing agent. 2. Optimize the reaction time and temperature. 3. Ensure the sample extract is completely dry before adding the derivatization reagents. |
| Presence of Extraneous Peaks in Chromatogram | 1. Formation of side products from the derivatization reaction. 2. Excess derivatizing reagent. | 1. Optimize the reaction conditions to minimize side product formation. 2. Include a clean-up step after derivatization to remove excess reagent. |
| Poor Peak Shape of the Derivative | 1. Adsorption of the derivative onto active sites in the GC system (injector, column). 2. Thermal degradation of the derivative in the injector. | 1. Use a deactivated injector liner and a high-quality capillary column. 2. Optimize the injector temperature to ensure volatilization without degradation. |
Experimental Protocol: GC-MS with Derivatization
This protocol is based on a published method for the GC-MS analysis of clopidogrel carboxylic acid metabolite.[8]
1. Sample Preparation and Extraction
-
Perform a liquid-liquid extraction of the plasma sample with diethyl ether.
-
Follow with a solid-liquid extraction on C18 cartridges.
-
Evaporate the final extract to dryness.
2. Derivatization
-
Reconstitute the dry residue in a suitable solvent.
-
Add n-ethyl diisopropylethylamine (base).
-
Add α-bromo-2,3,4,5,6-pentafluorotoluene (derivatizing agent).
-
Incubate the reaction mixture (optimization of time and temperature may be required).
3. GC-MS Conditions
| Parameter | Setting |
| GC System | Agilent GC System or equivalent |
| Column | DB-5MS or similar non-polar column |
| Injector Temp. | 280°C |
| Oven Program | Start at 150°C, ramp to 300°C |
| Carrier Gas | Helium |
| MS System | Mass Selective Detector |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Method Parameters
| Parameter | Value | Reference |
| Calibration Range | 5 - 250 ng/mL | [8] |
| Limit of Quantification | 5 ng/mL | [8] |
| Precision | 3.6 - 15.8% | [8] |
| Accuracy | 92 - 114% | [8] |
| Extraction Efficiency | > 48% | [8] |
Workflow for GC-MS Analysis with Derivatization
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of cis-Clopidogrel-MP Derivative
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and best practices for the quantification of the cis-clopidogrel-MP derivative.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its quantification important?
A1: The this compound, also known as Clopidogrel-MP-AM, is a stabilized form of the pharmacologically active metabolite of clopidogrel (B1663587).[1][2] Clopidogrel is a prodrug, and its antiplatelet effect is mediated by this active metabolite, which is highly unstable due to a reactive thiol group. For accurate pharmacokinetic and pharmacodynamic assessments, it is crucial to stabilize this active metabolite immediately after blood collection. This is typically achieved by derivatization with 2-bromo-3'-methoxyacetophenone (MPBr), which reacts with the thiol group to form a stable derivative that can be quantified, usually by LC-MS/MS.
Q2: What are the main challenges in quantifying the this compound?
A2: The primary challenges stem from the inherent instability of the parent active metabolite. Key issues include:
-
Instability of the Active Metabolite: The active metabolite degrades rapidly in biological matrices like plasma.[3][4] This necessitates immediate stabilization upon sample collection.
-
Stereoisomers: The clopidogrel active metabolite exists as four diastereomers (H1, H2, H3, and H4). The derivatization with MPBr also results in corresponding isomers of the derivative.[5][6] Chromatographic separation of these isomers can be challenging but is important as they may have different biological activities.[6]
-
Low Concentrations: The active metabolite is present at low concentrations in plasma, requiring highly sensitive analytical methods for detection and quantification.[7]
-
Matrix Effects: As with most bioanalytical methods, endogenous components in plasma can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[8]
Q3: What is the most common analytical technique for the quantification of the this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of the this compound in biological samples.[9] This method offers high sensitivity and selectivity, which are essential for measuring the low concentrations of the derivative and distinguishing it from other metabolites and endogenous compounds.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of the this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for the derivative | 1. Incomplete or failed derivatization. 2. Degradation of the active metabolite before derivatization. 3. Instability of the derivatized sample. | 1. Ensure the derivatizing agent (MPBr) solution is fresh and at the correct concentration. Optimize reaction time and temperature. 2. Add the derivatizing agent to the blood sample immediately after collection (within 30 seconds is recommended). 3. Check the storage conditions of the derivatized samples. The derivatized metabolite is reported to be stable for at least 4 months at -80°C.[8] |
| High variability in results | 1. Inconsistent timing of derivatization. 2. Interconversion of isomers. 3. Matrix effects. | 1. Standardize the protocol for sample collection and derivatization to ensure consistency. 2. Use a validated chromatographic method capable of separating the relevant isomers. Ensure consistent pH and temperature during sample processing and analysis. 3. Use a stable isotope-labeled internal standard for the derivatized analyte to compensate for matrix effects and extraction variability.[10] |
| Poor peak shape or resolution of isomers | 1. Suboptimal chromatographic conditions. 2. Column degradation. | 1. Optimize the mobile phase composition, gradient, flow rate, and column temperature. A C18 or C8 column is commonly used.[11][12] 2. Use a guard column and ensure proper sample cleanup to prolong column life. Replace the column if performance deteriorates. |
| High background or interfering peaks | 1. Contamination from reagents or labware. 2. Inefficient sample cleanup. 3. Co-elution with other metabolites or endogenous compounds. | 1. Use high-purity solvents and reagents. Thoroughly clean all labware. 2. Optimize the sample extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances.[9][10] 3. Adjust the chromatographic method to improve the separation of the analyte from interfering peaks. |
Experimental Protocols
Protocol 1: Sample Stabilization and Preparation
This protocol describes the immediate stabilization of the clopidogrel active metabolite in whole blood followed by plasma extraction.
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediate Derivatization: Within 30 seconds of blood collection, add a specific volume of a freshly prepared solution of 2-bromo-3'-methoxyacetophenone (MPBr) in a suitable solvent (e.g., acetonitrile) to the whole blood sample. The exact concentration and volume of the MPBr solution should be optimized.
-
Incubation: Gently mix the sample and incubate at room temperature for a specified time (e.g., 30 minutes) to allow the derivatization reaction to complete.
-
Plasma Separation: Centrifuge the derivatized blood sample to separate the plasma.
-
Sample Extraction: The derivatized active metabolite can be extracted from the plasma using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9][10] Protein precipitation is another simpler, though potentially less clean, option.[5][11]
-
Reconstitution: After extraction and evaporation of the solvent, reconstitute the sample in a mobile phase-compatible solution for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS methodology for the analysis of the derivatized clopidogrel active metabolite.
-
Chromatographic Column: A reverse-phase column such as a C18 or C8 (e.g., 50 x 2.1 mm, 5 µm) is typically used.[3][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water or ammonium (B1175870) acetate (B1210297) buffer with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.[3][5][12]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the derivatized analyte and the internal standard.
Quantitative Data Summary
The following table summarizes typical validation parameters reported for LC-MS/MS methods for the quantification of the derivatized clopidogrel active metabolite.
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 0.5 - 250 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 0.25 - 0.8 ng/mL | [11][12] |
| Intra- and Inter-assay Precision (%CV) | < 17% | [8][11][12] |
| Intra- and Inter-assay Accuracy (%RE) | -16% to 12% | [8][12] |
| Extraction Recovery | 85% - 105% | [8] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isomeric Separation of Clopidogrel Derivatives
Welcome to the technical support center for the analytical separation of clopidogrel (B1663587) and its isomeric derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating clopidogrel enantiomers?
A1: The most prevalent techniques for the chiral separation of clopidogrel and its derivatives are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1][2] HPLC is widely used with various chiral stationary phases (CSPs).[2][3][4] SFC is recognized for being a faster and more environmentally friendly alternative to HPLC.[1][5] CE, particularly with chiral selectors like cyclodextrins, offers another effective method for separation.[6]
Q2: Which chiral stationary phases (CSPs) are most effective for HPLC separation of clopidogrel isomers?
A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective. Specifically, columns like Chiralcel OD-H (cellulose-based) and Chiralcel OJ-RH have demonstrated excellent separation capabilities for clopidogrel enantiomers.[1][2][3] Protein-based columns, for instance, those with ovomucoid as the chiral selector, are also utilized.[7]
Q3: Can clopidogrel enantiomers be separated using achiral chromatography?
A3: Direct separation of enantiomers requires a chiral environment. While achiral reversed-phase columns (like C18) can be used to separate clopidogrel from some of its non-enantiomeric impurities, they cannot resolve the R- and S-enantiomers directly.[8] To separate enantiomers on an achiral column, pre-column derivatization with a chiral reagent to form diastereomers would be necessary. Another approach involves using a chiral mobile phase additive.[9][10]
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for clopidogrel separation?
A4: SFC offers several advantages over traditional HPLC, including faster analysis times, reduced organic solvent consumption (using supercritical CO2 as the primary mobile phase component), and often higher separation efficiency.[1][5] This makes SFC a more cost-effective and environmentally friendly "green" chemistry alternative.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or no resolution of enantiomers | Inappropriate chiral stationary phase (CSP). | - Screen different types of CSPs (e.g., polysaccharide-based, protein-based). The Chiralcel OD-H has shown good results for clopidogrel.[1] - Consult literature for CSPs successfully used for similar compounds. |
| Suboptimal mobile phase composition. | - Adjust the ratio of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) to the aqueous or non-polar component.[2][9] - For reversed-phase mode on a Chiralcel OJ-RH column, a mobile phase of methanol/water (100:15) has been effective.[2][3] - In normal-phase mode, hexane (B92381) with an alcohol modifier is common. | |
| Incorrect temperature. | - Optimize the column temperature. Temperature can significantly affect chiral recognition and, consequently, resolution.[1] | |
| Peak tailing or broad peaks | Secondary interactions with the stationary phase. | - Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid, triethylamine) to suppress silanol (B1196071) interactions and improve peak shape. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Column degradation. | - Flush the column with an appropriate solvent or replace it if it has reached the end of its lifespan. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | - Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for proper functioning and deliver a consistent flow rate. |
| Temperature variations. | - Use a column oven to maintain a constant temperature.[4] |
SFC Method Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor enantiomeric separation | Inadequate modifier in the mobile phase. | - The type and percentage of the alcohol modifier (e.g., methanol, ethanol) in the supercritical CO2 are critical.[1][5] Systematically vary the modifier concentration. |
| Incorrect backpressure or temperature. | - While less influential than the modifier, adjusting the backpressure and temperature can fine-tune the separation by altering the density of the supercritical fluid.[1] | |
| Peak splitting or distortion | Sample solvent incompatibility. | - The injection solvent should be compatible with the mobile phase. Mismatched solvents can cause peak distortion. |
| High water content in the sample or mobile phase. | - Ensure all solvents are anhydrous, as water can interfere with SFC separations on some columns. |
Experimental Protocols
HPLC Method for Enantiomeric Purity of Clopidogrel
-
Objective: To separate (S)-clopidogrel from its (R)-enantiomer (Impurity C).
-
Instrumentation: High-Performance Liquid Chromatography system with UV detection.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection Wavelength: 226 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the clopidogrel sample in the mobile phase to a suitable concentration.
SFC Method for Clopidogrel Enantiomer Separation
-
Objective: To achieve baseline separation of clopidogrel enantiomers.
-
Instrumentation: Supercritical Fluid Chromatography system with UV detection.
-
Mobile Phase: Supercritical CO2 and Methanol (as modifier). The modifier percentage may need optimization (e.g., 0-20%).[1]
-
Flow Rate: 2.0 mL/min.[1]
-
Column Outlet Pressure: 100 to 190 bar.[1]
-
Column Temperature: 30°C to 40°C.[1]
-
Detection Wavelength: 215 nm.[1]
-
Sample Preparation: Dissolve the sample in methanol.
Quantitative Data Summary
Table 1: HPLC and SFC Method Parameters for Clopidogrel Enantioseparation
| Parameter | HPLC Method 1[4] | HPLC Method 2[2][3] | SFC Method[1][5] |
| Column | Ultron ES-OVM (150 x 4.6 mm, 5 µm) | Chiralcel OJ-RH (150 x 4.6 mm) | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | 0.02 M KH2PO4 / Acetonitrile (80:20) | Methanol / Water (100:15) | Supercritical CO2 / Methanol |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 2.0 mL/min |
| Temperature | 30°C | 25°C | 30 - 40°C |
| Detection | 220 nm | 226 nm | 215 nm |
| Resolution (Rs) | > 1.6 | Baseline separation | Baseline separation |
Visualizations
Caption: HPLC workflow for clopidogrel enantiomeric separation.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
- 1. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 2. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
minimizing degradation of clopidogrel active metabolite during collection
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of clopidogrel's active metabolite during sample collection and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the active metabolite of clopidogrel (B1663587) so unstable?
A1: The active metabolite of clopidogrel contains a highly reactive thiol group.[1][2][3] This thiol group is prone to oxidation and the formation of disulfide bridges with other molecules, leading to its rapid degradation in biological matrices like plasma.[1][2] In fact, the active metabolite can degrade within 10 minutes in human plasma, making its accurate measurement challenging without immediate stabilization.[1]
Q2: What is the primary method for stabilizing the clopidogrel active metabolite?
A2: The most effective and widely used method is derivatization. This involves immediately treating the whole blood sample with an alkylating reagent that blocks the reactive thiol group.[1][3][4] This process forms a stable derivative that can be accurately quantified using methods like LC-MS/MS.[1][4]
Q3: What are the recommended stabilizing agents?
A3: Alkylating reagents such as 3-methoxyphenacyl bromide (MPBr) or 2-bromo-3'-methoxyacetophenone (MPB or BMAP) are commonly used and have been shown to be effective in stabilizing the active metabolite.[1][3][5][6][7]
Q4: Is it necessary to stabilize the active metabolite immediately after blood collection?
A4: Yes, immediate stabilization is crucial for the accurate determination of the active metabolite's concentration.[1][4] Delay in stabilization will lead to significant underestimation of its levels due to rapid degradation.[1]
Troubleshooting Guide
Issue 1: Low or undetectable levels of the derivatized active metabolite.
-
Question: I have followed the protocol, but I am detecting very low or no derivatized active metabolite in my samples. What could be the issue?
-
Answer:
-
Delayed Stabilization: The most common reason is a delay between blood collection and the addition of the stabilizing agent. The active metabolite is extremely unstable and degrades rapidly.[1] Ensure that the stabilizing agent is added to the blood collection tube immediately.
-
Inadequate Mixing: After adding the stabilizing agent, it is crucial to mix the sample thoroughly to ensure complete derivatization. Insufficient mixing can lead to incomplete reaction and consequently, lower than expected concentrations.
-
Improper Storage of Stabilizing Agent: Check the stability and storage conditions of your stabilizing agent. If the reagent has degraded, it will not effectively stabilize the active metabolite. Prepare fresh solutions of the stabilizing agent as recommended.
-
Incorrect pH: The derivatization reaction may be pH-dependent. Ensure that the pH of the reaction mixture is optimal for the specific stabilizing agent being used.
-
Issue 2: High variability in results between replicate samples.
-
Question: I am observing significant variability in the measured concentrations of the derivatized active metabolite between my replicate samples. What could be causing this?
-
Answer:
-
Inconsistent Timing: Even small variations in the time between blood draw and stabilization can lead to significant differences in the measured concentrations. Standardize this time across all samples as much as possible.
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting of the stabilizing agent into each sample tube. Small errors in the volume of the stabilizing agent can affect the derivatization efficiency.
-
Sample Hemolysis: Hemolysis can interfere with the assay and contribute to variability. Care should be taken during sample collection and handling to minimize hemolysis. Some studies suggest that samples with signs of hemolysis might be insufficiently stabilized.[8]
-
Matrix Effects in LC-MS/MS: Investigate potential matrix effects in your LC-MS/MS analysis. The presence of interfering substances in the plasma can suppress or enhance the ionization of the analyte, leading to variability. The use of a stable isotope-labeled internal standard can help to correct for matrix effects.
-
Issue 3: Appearance of unexpected peaks in the chromatogram.
-
Question: My chromatograms show unexpected peaks that are interfering with the quantification of the derivatized active metabolite. What is the source of these peaks?
-
Answer:
-
Side Reactions: The stabilizing agent may react with other endogenous thiol-containing compounds in the plasma, leading to the formation of other derivatized products. Optimize the concentration of the stabilizing agent to minimize side reactions while ensuring complete derivatization of the target analyte.
-
Degradation of the Derivatized Metabolite: While the derivatized metabolite is significantly more stable, it can still degrade under certain conditions. Ensure proper storage of the derivatized samples as outlined in the stability data table below.
-
Contamination: Contamination from collection tubes, pipettes, or solvents can introduce extraneous peaks. Use high-purity solvents and meticulously clean all equipment.
-
Data Presentation
Table 1: Stability of Derivatized Clopidogrel Active Metabolite (CAM-D)
| Storage Condition | Duration | Matrix | Stability | Reference |
| Room Temperature | 1 week | Feline Plasma (Citrate and EDTA) | Stable (<20% decrease) | [6][7] |
| 4°C | 1 week | Feline Plasma (Citrate and EDTA) | Stable (<20% decrease) | [6] |
| -20°C | 1 week | Feline Plasma (Citrate and EDTA) | Stable (<20% decrease) | [6] |
| -80°C | 1 week | Feline Plasma (Citrate and EDTA) | Stable (<20% decrease) | [6] |
| -80°C | 4 months | Human Plasma | Stable | [3][9] |
| -80°C | 9 months | Feline Plasma (Citrate) | Stable (<20% decrease) | [6][7] |
Experimental Protocols
Protocol 1: Stabilization of Clopidogrel Active Metabolite in Whole Blood
This protocol describes the immediate derivatization of the clopidogrel active metabolite in whole blood upon collection.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA).
-
Stabilizing agent solution: 50 mM 2-bromo-3'-methoxyacetophenone (BMAP) in acetonitrile.
-
500 mM EDTA solution in water.
-
Micropipettes and sterile tips.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Prepare Collection Tubes: Prior to blood collection, for each 1 mL of whole blood to be collected, prepare a 2 mL polypropylene (B1209903) tube containing:
-
10 µL of 50 mM BMAP solution in acetonitrile.
-
20 µL of 500 mM EDTA solution in water.
-
-
Store Prepared Tubes: Store the prepared tubes at 4°C for use within 24 hours.[6]
-
Blood Collection: Collect 1 mL of whole blood directly into the prepared polypropylene tube.
-
Immediate Mixing: Immediately after collection, cap the tube and vortex thoroughly for at least 30 seconds to ensure complete mixing of the blood with the stabilizing and anticoagulant solutions.
-
Plasma Separation: Centrifuge the sample according to standard laboratory procedures to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to a clean, labeled tube and store at -80°C until analysis. The derivatized active metabolite is stable for at least 9 months at this temperature.[6][7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and biological activity of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of cis-Clopidogrel-MP Derivatives
Welcome to the technical support center for the bioanalysis of cis-clopidogrel-MP derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the bioanalysis of the derivatized active metabolite of clopidogrel (B1663587).
Q1: Why is my measured concentration of the clopidogrel active metabolite (CAM) lower than expected or highly variable?
A1: The most significant pitfall in the bioanalysis of clopidogrel's active metabolite is its instability. The active metabolite contains a reactive thiol group that readily oxidizes or forms disulfide bonds with plasma proteins.[1][2] This degradation occurs rapidly after blood collection.[1][2]
Troubleshooting Steps:
-
Immediate Derivatization: It is crucial to stabilize the active metabolite immediately upon blood collection. This is achieved by adding an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (MPB) or 3-methoxyphenacyl bromide (MPBr), directly to the blood collection tubes.[1][2][3][4][5] This reaction forms a stable derivative (cis-clopidogrel-MP) that can be accurately quantified.
-
Proper Sample Handling: Ensure that the derivatizing agent is thoroughly mixed with the blood sample. Follow a validated protocol for the derivatization reaction time and temperature to ensure complete conversion.
-
Storage Conditions: While the derivatized metabolite is significantly more stable, it is still essential to adhere to proper storage conditions. The derivatized analyte has been shown to be stable in human plasma for at least 4 months at -80°C.[3][4]
Q2: I am observing poor peak shape and resolution in my chromatogram. What could be the cause?
A2: Poor chromatography can be due to several factors, including the choice of the column, mobile phase composition, and sample preparation.
Troubleshooting Steps:
-
Column Selection: A C18 or C8 reversed-phase column is commonly used for the separation of the clopidogrel-MP derivative.[6][7] Ensure your column is not degraded and is appropriate for the application.
-
Mobile Phase Optimization: The mobile phase typically consists of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier like formic acid to improve peak shape and ionization efficiency.[7][8] Experiment with the gradient and isocratic elution parameters to achieve optimal separation from other metabolites and endogenous interferences.
-
Sample Clean-up: Inadequate sample clean-up can lead to column fouling and poor chromatography. Consider using solid-phase extraction (SPE) for a cleaner sample extract compared to protein precipitation.[3][4]
Q3: My assay is suffering from significant matrix effects. How can I mitigate this?
A3: Matrix effects, where components of the plasma interfere with the ionization of the analyte in the mass spectrometer, are a common challenge in bioanalysis.
Troubleshooting Steps:
-
Improved Sample Preparation: As mentioned above, solid-phase extraction is generally more effective at removing interfering matrix components than protein precipitation.[3][4]
-
Chromatographic Separation: Ensure that the derivatized analyte is chromatographically resolved from the regions where ion suppression or enhancement is most prominent.
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of the derivatized active metabolite is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte. An analog of the derivatized clopidogrel active metabolite can also be used as an internal standard.[3][4]
Q4: Can I simultaneously measure the parent clopidogrel, the 2-oxo-clopidogrel intermediate, and the active metabolite?
A4: While it is possible to develop a method for the simultaneous determination of clopidogrel and its metabolites, the 2-oxo-clopidogrel intermediate is known to be unstable.[5] This instability can lead to challenges in achieving accurate and reproducible quantification of this specific metabolite. Methods have been developed that successfully quantify the parent drug, the derivatized active metabolite, and the inactive carboxylic acid metabolite.[5][7]
Quantitative Data Summary
The following tables summarize typical validation parameters for the bioanalysis of the cis-clopidogrel-MP derivative from published literature.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Clopidogrel Active Metabolite Derivative | Human Plasma | 0.5 - 250 | 0.5 | [3][4] |
| Clopidogrel Active Metabolite Derivative | Human Plasma | 1 - 150 | 0.8 | [6] |
| Clopidogrel Active Metabolite Derivative | Human Plasma | 0.5 - 100 | 0.5 | [7] |
Table 2: Accuracy and Precision
| Analyte | Matrix | Accuracy (% RE) | Precision (% CV) | Reference |
| Clopidogrel Active Metabolite Derivative | Human Plasma | within 12% | within 6% | [3][4] |
| Clopidogrel Active Metabolite | Human Plasma | 1.7% to 7.5% | < 17% | [6] |
| Derivatized CAM (CAM-D) | Feline Plasma | ≤ 2.6% | ≤ 2.8% | [5] |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Extraction Method | Recovery Efficiency | Matrix Effect | Reference |
| Clopidogrel Active Metabolite Derivative | Human Plasma | Solid-Phase Extraction (C2) | 85% to 105% | Not significant (102% to 121%) | [3][4] |
Experimental Protocols
Below are detailed methodologies for key experiments in the bioanalysis of the this compound.
Protocol 1: Sample Preparation (Derivatization and Extraction)
-
Blood Collection and Derivatization:
-
Collect whole blood into tubes containing an anticoagulant (e.g., K2EDTA) and a pre-prepared solution of the alkylating agent 2-bromo-3'-methoxyacetophenone (MPB) in a suitable solvent.
-
Immediately after collection, gently invert the tubes multiple times to ensure thorough mixing.
-
Allow the derivatization reaction to proceed for the validated time at room temperature.
-
-
Plasma Separation:
-
Centrifuge the derivatized blood sample to separate the plasma.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE plate (e.g., C2 disk plate) according to the manufacturer's instructions.[3][4]
-
Load the plasma sample onto the SPE plate.
-
Wash the plate with an appropriate solution to remove interferences.
-
Elute the derivatized analyte and the internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the derivatized clopidogrel active metabolite and its internal standard.
-
Visualizations
Diagram 1: Clopidogrel Metabolism and Derivatization Workflow
Caption: Clopidogrel metabolism and bioanalytical workflow.
Diagram 2: Troubleshooting Guide for Low Analyte Signal
Caption: Troubleshooting low signal for cis-clopidogrel-MP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jbr-pub.org.cn [jbr-pub.org.cn]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Detection of cis-Clopidogrel-MP Derivative
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of the cis-clopidogrel-MP derivative.
Frequently Asked Questions (FAQs)
Q1: What is the "this compound" and why is its detection important?
A1: Clopidogrel (B1663587) is a prodrug that is metabolized in the liver to an unstable active thiol metabolite. This active metabolite has four stereoisomers: H1, H2, H3, and H4. The cis isomers, H3 and H4, are the major forms found in human plasma[1]. The H4 isomer is the primary contributor to the antiplatelet effect of clopidogrel[2]. Due to the instability of this thiol metabolite, it is derivatized with an alkylating agent, most commonly 2-bromo-3'-methoxyacetophenone (MPB), to form a stable derivative for accurate quantification. The "this compound" therefore refers to the MPB-derivatized form of the cis-isomers (H3 and H4) of clopidogrel's active metabolite. Accurate detection is crucial for pharmacokinetic and pharmacodynamic studies.
Q2: Why is derivatization of the active metabolite necessary?
A2: The active thiol metabolite of clopidogrel is highly unstable in biological matrices like plasma. Its reactive thiol group is prone to oxidation and the formation of disulfide bonds with other molecules, leading to rapid degradation. Derivatization with an agent like MPB immediately after blood collection stabilizes the metabolite by blocking the reactive thiol group, ensuring accurate and reproducible quantification[1][3].
Q3: What is the typical analytical method used for the detection of the this compound?
A3: The most common and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[3][4][5]. This technique offers high selectivity and sensitivity, allowing for the quantification of the low concentrations of the derivative typically found in plasma samples. Ultra-High-Performance Liquid Chromatography (UHPLC) is often used to achieve better separation and faster analysis times.
Q4: What are the expected concentration ranges and limits of quantification (LLOQ) for this analysis?
A4: The concentration of the clopidogrel active metabolite derivative in plasma is generally low. Published LC-MS/MS methods have reported Lower Limits of Quantification (LLOQ) ranging from 0.5 to 1 ng/mL, with linear calibration curves typically extending to 150-250 ng/mL[4]. High-sensitivity methods can achieve even lower LLOQs, in the picogram per mL range.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of the this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal/Sensitivity | 1. Incomplete Derivatization: The reaction between the thiol metabolite and MPB may be inefficient. | - Ensure immediate addition of the derivatizing agent (MPB) to the blood sample upon collection[3].- Optimize the concentration of MPB and the reaction time and temperature.- Verify the quality and stability of the MPB reagent. |
| 2. Degradation of the Analyte: The active metabolite may have degraded before or during sample processing. | - Minimize the time between blood collection and derivatization/processing.- Keep samples on ice during handling and store them at -80°C for long-term stability[4].- Ensure the derivatized sample is stable under the storage and analysis conditions. | |
| 3. Poor Extraction Recovery: The analyte may be lost during the sample preparation steps (protein precipitation or solid-phase extraction). | - For protein precipitation, ensure the correct ratio of plasma to organic solvent (e.g., acetonitrile) is used.- For Solid-Phase Extraction (SPE), optimize the conditioning, loading, washing, and elution steps. Ensure the chosen SPE sorbent is appropriate for the analyte.- Use a suitable internal standard to monitor and correct for recovery losses. | |
| 4. Ion Suppression/Matrix Effects: Co-eluting endogenous components from the plasma matrix can interfere with the ionization of the analyte in the mass spectrometer. | - Improve chromatographic separation to separate the analyte from interfering matrix components.- Optimize the sample cleanup procedure (e.g., use SPE instead of simple protein precipitation).- Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Poor Peak Shape (Tailing, Broadening) | 1. Suboptimal Chromatographic Conditions: The mobile phase composition, pH, or column chemistry may not be ideal. | - Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration).- Ensure the mobile phase pH is appropriate for the analyte's chemical properties.- Use a high-quality, appropriate LC column (e.g., C8 or C18) and ensure it is not degraded. |
| 2. Column Contamination or Degradation: Buildup of matrix components on the column can degrade performance. | - Implement a column washing step after each analytical run.- Use a guard column to protect the analytical column.- Replace the column if performance does not improve after cleaning. | |
| High Variability in Results | 1. Inconsistent Sample Handling: Variations in the timing of derivatization or sample processing can lead to inconsistent results. | - Standardize the sample handling protocol, particularly the time-critical derivatization step.- Ensure all samples are treated identically. |
| 2. Instability of Stock or Working Solutions: The analyte may be degrading in the standard solutions. | - Prepare fresh stock and working solutions regularly.- Store solutions at the appropriate temperature and protect them from light if necessary. |
Data Presentation
Table 1: Comparison of LC-MS/MS Method Parameters for Clopidogrel Active Metabolite Derivative (CAMD) Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Takahashi et al., 2008[4] | Delavenne et al., 2010 | Peer et al., 2012 |
| Sample Preparation | Solid-Phase Extraction (C2 disk) | Protein Precipitation (Acetonitrile) | Protein Precipitation |
| LC Column | ODS | C8 | Waters Acquity UPLC C18 |
| LLOQ | 0.5 ng/mL | 0.8 ng/mL | 0.1 ng/mL |
| Linearity Range | 0.5 - 250 ng/mL | 1 - 150 ng/mL | 0.1 - 150 ng/mL |
| Intra-day Precision (%CV) | < 6% | < 17% | < 6% |
| Inter-day Precision (%CV) | < 6% | < 17% | < 6% |
| Accuracy (%RE or %DEV) | Within 12% | 1.7% to 7.5% | < ±12% |
| Recovery | 85% to 105% | Not specified | Not specified |
Experimental Protocols
Protocol 1: Derivatization and Sample Preparation using Protein Precipitation
This protocol is adapted from methods described for the rapid analysis of clopidogrel and its derivatized active metabolite.
-
Blood Collection and Derivatization:
-
Immediately after drawing blood into an EDTA tube, add a pre-prepared solution of 500 mM 2-bromo-3'-methoxyacetophenone (MPB) in a suitable solvent.
-
Mix thoroughly to ensure immediate stabilization of the active thiol metabolite.
-
-
Plasma Separation:
-
Centrifuge the blood sample to separate the plasma.
-
-
Protein Precipitation:
-
To a known volume of plasma (e.g., 100 µL), add an internal standard.
-
Add 3 volumes of ice-cold acetonitrile (B52724) (e.g., 300 µL).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Protocol 2: Derivatization and Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on methods that aim for cleaner sample extracts[4].
-
Blood Collection and Derivatization:
-
Follow the same procedure as in Protocol 1 for immediate derivatization of the active metabolite in whole blood.
-
-
Plasma Separation:
-
Separate the plasma via centrifugation.
-
-
SPE Cartridge Conditioning:
-
Condition a C2 or C18 SPE cartridge with methanol (B129727) followed by water.
-
-
Sample Loading:
-
Acidify the plasma sample with a weak acid (e.g., formic acid).
-
Load the acidified plasma onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Metabolic pathway of clopidogrel and its mechanism of action.
Caption: General experimental workflow for sample analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jbr-pub.org.cn [jbr-pub.org.cn]
dealing with interference in cis-Clopidogrel-MP Derivative assays
Welcome to the technical support center for cis-Clopidogrel-MP Derivative Assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of the active metabolite of clopidogrel (B1663587).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of the clopidogrel active metabolite necessary?
A1: The active metabolite of clopidogrel contains a highly reactive thiol group.[1][2][3] This thiol group is unstable in biological matrices and can readily form disulfide bonds with itself or other endogenous molecules, leading to inaccurate quantification.[3] To stabilize the active metabolite for analysis, a derivatization step is required. The most common method is alkylation of the thiol group with 2-bromo-3'-methoxyacetophenone (MPB), which forms a stable derivative, often referred to as CAMD (clopidogrel active metabolite derivative).[1][2][3]
Q2: What are the most common sources of interference in this compound assays?
A2: Interference in these assays can arise from several sources:
-
Endogenous plasma components: Phospholipids are a major source of matrix effects in bioanalysis and can interfere with the ionization of the analyte in the mass spectrometer.
-
Metabolites: Other metabolites of clopidogrel, such as the inactive carboxylic acid metabolite, are present at much higher concentrations and could potentially interfere with the analysis if not properly separated chromatographically.
-
Co-administered drugs: Concomitant medications taken by the subject can also cause interference.
-
Reagents and materials: Impurities in the derivatizing agent or other reagents, as well as leachables from plasticware, can introduce interfering peaks.
Q3: How can I minimize the instability of the derivatized analyte during sample storage and processing?
A3: The derivatized clopidogrel active metabolite (CAMD) is generally stable. Studies have shown that the derivatized analyte is stable in human plasma for at least 4 months when stored at -80°C.[1][2] To ensure stability, it is recommended to:
-
Protect samples from light.[5]
-
Minimize freeze-thaw cycles.[4]
-
Process samples on ice and analyze them as quickly as possible after preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound assay.
| Problem | Potential Cause | Recommended Solution |
| Low or no analyte signal | Incomplete or failed derivatization. | - Ensure the derivatizing reagent (MPB) is fresh and has been stored correctly. - Optimize the reaction conditions (pH, temperature, and incubation time). - Verify the pH of the sample before adding the derivatizing agent. |
| Degradation of the active metabolite before derivatization. | - Process blood samples as quickly as possible after collection. - Immediately stabilize the blood sample with the derivatizing reagent.[1][2] | |
| Poor extraction recovery. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. - Ensure the correct pH of the sample and solvents for efficient extraction. - Evaluate different SPE sorbents or LLE solvents. | |
| High background or interfering peaks | Matrix effects from endogenous plasma components. | - Incorporate a phospholipid removal step in your sample preparation protocol. - Optimize the chromatographic separation to resolve the analyte from interfering peaks. - Use a more selective mass transition for detection. |
| Contamination from reagents or materials. | - Use high-purity solvents and reagents. - Pre-screen all materials (e.g., collection tubes, pipette tips) for potential leachables. - Include a "reagent blank" in your analytical run. | |
| Poor peak shape (tailing, splitting) | Suboptimal chromatographic conditions. | - Adjust the mobile phase composition (e.g., organic solvent ratio, pH, additive concentration). - Use a guard column to protect the analytical column from contamination. - Ensure that the injection solvent is compatible with the mobile phase.[6] |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Inconsistent or non-reproducible results | Variability in sample collection and handling. | - Standardize the blood collection procedure, including the type of anticoagulant used. - Ensure consistent timing between sample collection, processing, and derivatization. |
| Instrument variability. | - Perform regular maintenance and calibration of the LC-MS/MS system. - Use a suitable internal standard to correct for variations in extraction, injection, and ionization.[1][2] |
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for this compound assays.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Clopidogrel Active Metabolite Derivative (CAMD) | 0.5 - 250 | 0.5 | [1][2] |
| Clopidogrel | 0.05 - 50.0 | 0.05 | [3] |
| 2-Oxo-CLP | 0.5 - 50.0 | 0.5 | [3] |
| Clopidogrel Active Metabolite Derivative (CAMD) | 0.5 - 100 | 0.5 | [3] |
Table 2: Accuracy and Precision of a Validated LC-MS/MS Method
| Analyte | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%RE) | Reference |
| Derivatized Clopidogrel Active Metabolite | < 6% | < 6% | within 12% | [1][2] |
Table 3: Impact of HCl Concentration on Extraction Efficiency and Matrix Effects
| Analyte | HCl Concentration | Extraction Efficiency (%) | Matrix Effect (%) | Reference |
| Clopidogrel | 0.05 mol/L | Optimized | Minimized | [3] |
| 2-Oxo-CLP | 0.05 mol/L | Optimized | Minimized | [3] |
| CAMD | 0.05 mol/L | Optimized | Minimized | [3] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization
This protocol describes a common method for the stabilization and extraction of the clopidogrel active metabolite from human plasma.
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediate Stabilization: Within 2 minutes of collection, add the alkylating reagent, 2-bromo-3'-methoxyacetophenone (MPB) in a suitable solvent, to the blood sample to stabilize the thiol metabolite.
-
Plasma Separation: Centrifuge the stabilized blood sample to separate the plasma.
-
Protein Precipitation/Extraction:
-
Solid-Phase Extraction (SPE): Condition a C2 SPE disk plate. Load the plasma sample, wash with an appropriate solvent, and elute the analyte.[1][2]
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to the plasma sample, vortex, and centrifuge. Collect the organic layer.[7]
-
-
Evaporation and Reconstitution: Evaporate the eluate or organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a typical LC-MS/MS method for the quantification of the derivatized clopidogrel active metabolite.
-
Chromatographic Separation:
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and deionized water containing 0.1% formic acid.[3][7]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Visualizations
Caption: Metabolic activation pathway of clopidogrel.
Caption: Experimental workflow for this compound assays.
Caption: Logical troubleshooting flow for assay issues.
References
- 1. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation for cis-Clopidogrel-MP Derivative
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of cis-Clopidogrel-MP Derivative, a stabilized form of the pharmacologically active metabolite of Clopidogrel (B1663587). The data presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methodologies.
Clopidogrel is a prodrug that requires hepatic biotransformation to its active thiol metabolite, which irreversibly inhibits the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2] Due to the inherent instability of the active metabolite, derivatization with reagents like 2-bromo-3'-methoxyacetophenone (MPB) to form a stable derivative, such as this compound (CAMD), is a common strategy for its quantification in biological matrices.[3][4] This guide focuses on the validation of methods used to measure this specific derivative.
Comparative Performance of Bioanalytical Methods
The following tables summarize the key validation parameters from various published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of clopidogrel's active metabolite derivative in human plasma. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of a bioanalytical method.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Clopidogrel Active Metabolite Derivative (CAMD) | Clopidogrel Active Metabolite (derivatized) | Clopidogrel Active Metabolite Derivative (MP-AM) |
| Internal Standard (IS) | Analog of derivatized clopidogrel AM | Clopidogrel D4 | Not Specified |
| Linearity Range (ng/mL) | 0.5 - 100[4] | 1 - 150[5] | 0.5 - 250[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[4] | 0.8[5] | 0.5[3] |
| Intra-day Precision (%CV) | < 6%[3] | < 17%[5] | Not Specified |
| Inter-day Precision (%CV) | < 6%[3] | < 17%[5] | Not Specified |
| Intra-day Accuracy (%RE) | within ±12%[3] | 1.7% to 7.5%[5] | Not Specified |
| Inter-day Accuracy (%RE) | within ±12%[3] | 1.7% to 7.5%[5] | Not Specified |
| Recovery (%) | 85 - 105[3] | Not Specified | Not Specified |
| Matrix Effect (%) | 102 - 121[3] | Not Specified | Not Specified |
Experimental Protocols
A representative experimental protocol for the quantification of this compound in human plasma using LC-MS/MS is detailed below. This protocol is a synthesis of methodologies described in the cited literature.[3][5]
1. Sample Preparation and Derivatization:
-
Stabilization: Immediately after blood collection in tubes containing an anticoagulant (e.g., K2EDTA), the alkylating reagent 2-bromo-3'-methoxyacetophenone (MPB) is added to stabilize the thiol metabolite of clopidogrel.[3]
-
Protein Precipitation: To 100 µL of the stabilized plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled derivative).[5]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or C8 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5 to 10 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the this compound and the internal standard.
-
This compound (example transition): m/z 504.1 -> 198.1
-
Internal Standard (example transition): m/z 508.1 -> 202.1
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.
Visualizations
Clopidogrel Metabolism and Mechanism of Action
Caption: Metabolic activation of Clopidogrel and its inhibitory effect on the P2Y12 receptor.
Bioanalytical Method Validation Workflow
Caption: A typical workflow for the validation of a bioanalytical method.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatizing Agents for Clopidogrel Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of clopidogrel (B1663587) and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Due to the inherent chemical properties of its major metabolites—the unstable active thiol metabolite and the polar carboxylic acid metabolite—derivatization is a critical step to enhance their stability and improve chromatographic and mass spectrometric detection. This guide provides an objective comparison of derivatizing agents for these two key metabolites, supported by experimental data and detailed protocols.
Comparison of Derivatizing Agents
The choice of derivatizing agent is highly dependent on the target metabolite and the analytical technique employed. For clopidogrel, the focus is primarily on the active thiol metabolite for LC-MS/MS analysis and the inactive carboxylic acid metabolite, which is amenable to both LC-MS/MS and GC-MS analysis.
Active Thiol Metabolite Derivatization for LC-MS/MS
The active thiol metabolite of clopidogrel is highly reactive and prone to oxidation, making its direct measurement in biological matrices challenging. Derivatization is essential to stabilize the thiol group.
| Derivatizing Agent | Analytical Method | Key Performance Metrics |
| 2-bromo-3'-methoxyacetophenone (MPB) | uHPLC-MS/MS | LOD/LOQ: 0.1 ng/mL (LOQ)[1] Linearity: 0.1–150 ng/mL[1] Precision (%CV): < ±6%[1] Accuracy (%DEV): < ±12%[1] Reaction Efficiency: >90%[2] Derivative Stability: Stable in human plasma for 4 months at -80°C[2] |
Summary: 2-bromo-3'-methoxyacetophenone (MPB) is the most widely reported and validated derivatizing agent for the active thiol metabolite of clopidogrel.[1][2][3] It effectively stabilizes the thiol group by alkylation, allowing for robust and sensitive quantification by LC-MS/MS. The derivatization reaction is rapid and efficient, and the resulting derivative exhibits excellent stability.[1][2]
Carboxylic Acid Metabolite Derivatization
The carboxylic acid metabolite is the most abundant, yet inactive, metabolite of clopidogrel.[4] Derivatization for this metabolite is primarily employed to improve its volatility for GC-MS analysis.
| Derivatizing Agent | Analytical Method | Key Performance Metrics |
| α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) with n-ethyl diisopropylethylamine | GC-MS | LOQ: 5 ng/mL[5] Linearity: 5–250 ng/mL[5] Precision (%CV): 3.6 to 15.8%[5] Accuracy: 92 to 114%[5] Extraction Efficiency: >48%[5] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) | GC-MS | General reagent for carboxylic acids.[6] Performance data for clopidogrel metabolite is not specified in the provided results. |
Summary: For GC-MS analysis, pentafluorobenzyl bromide (PFBBr) in the presence of a base is a documented method for derivatizing the clopidogrel carboxylic acid metabolite.[5] This method allows for sensitive detection with good precision and accuracy.[5] Silylating agents like BSTFA are common for derivatizing carboxylic acids for GC analysis by converting them into more volatile silyl (B83357) esters, though specific performance data for the clopidogrel metabolite is not detailed in the search results.[6] For LC-MS/MS analysis, derivatization of the carboxylic acid metabolite is generally not required as its polarity is suitable for reversed-phase chromatography.
Experimental Protocols
Derivatization of Active Thiol Metabolite with MPB for LC-MS/MS Analysis
This protocol is based on methodologies described in the literature.[1][3]
1. Sample Collection: Immediately after blood collection into EDTA tubes, add 30 µL of 500 mM 2-bromo-3'-methoxyacetophenone (MPB) in acetonitrile (B52724) per 1 mL of blood to stabilize the active thiol metabolite.[1]
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma, add an internal standard.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Derivatization of Carboxylic Acid Metabolite with PFBBr for GC-MS Analysis
This protocol is adapted from the method described by Maffrand et al.[5]
1. Extraction:
- Perform a liquid-liquid extraction of the plasma sample with diethyl ether under acidic conditions.
- Follow with a solid-phase extraction on a C18 cartridge.
2. Derivatization:
- Evaporate the extracted sample to dryness.
- Add 50 µL of a solution containing 1% (v/v) n-ethyl diisopropylethylamine in acetonitrile.
- Add 50 µL of a solution containing 1% (v/v) α-bromo-2,3,4,5,6-pentafluorotoluene in acetonitrile.
- Vortex and heat at 60°C for 30 minutes.
- Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS injection.
Visualizations
Caption: Derivatization workflows for clopidogrel metabolites.
Caption: Clopidogrel metabolism and derivatization pathways.
References
- 1. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
A Comparative Guide to the Bioanalytical Validation of cis-Clopidogrel-MP Derivative Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioanalytical methods for the quantification of the cis-clopidogrel active metabolite (CAM) derivative. Due to the inherent instability of the active thiol metabolite, derivatization is essential for accurate and reproducible quantification in biological matrices. A common derivatizing agent is 2-bromo-3'-methoxyacetophenone (also referred to as MPB or BMAP), which stabilizes the active metabolite to form a measurable derivative, herein referred to as cis-Clopidogrel-MP Derivative or CAM-D.[1][2] This document summarizes key validation parameters from various studies to facilitate inter-assay comparison and support researchers in selecting or developing appropriate analytical methodologies.
Comparative Performance of LC-MS/MS Based Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of the clopidogrel (B1663587) active metabolite derivative due to its high sensitivity and specificity.[3] The following tables summarize the performance characteristics of several validated LC-MS/MS methods reported in the literature.
| Parameter | Study 1 | Study 2 | Study 3 |
| Linearity Range (ng/mL) | 0.5 - 250 | 1 - 100 | 0.5 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 | 0.5 |
| Intra-assay Precision (%CV) | < 6% | ≤ 7% | Not Reported |
| Inter-assay Precision (%CV) | < 6% | ≤ 2.8% | ≤ 10.1% (MP-H3 isomer) |
| Intra-assay Accuracy (%RE) | < 12% | Not Reported | ≤ 16% |
| Inter-assay Accuracy (%RE) | < 12% | ≤ 2.6% | ≤ 16% |
| Recovery Efficiency (%) | 85 - 105 | Not Reported | Not Reported |
Data compiled from multiple sources to provide a representative comparison.[4][2][5]
Experimental Protocols
The methodologies outlined below are representative of the common steps involved in the quantification of the this compound.
1. Sample Stabilization and Preparation
Immediate stabilization of the clopidogrel active metabolite in whole blood is critical to prevent its degradation.[1]
-
Stabilizing Agent : 2-bromo-3'-methoxyacetophenone (BMAP or MPB) is added to blood collection tubes.[1][2]
-
Plasma Preparation : Following stabilization, plasma is separated by centrifugation.
-
Protein Precipitation : A common method for sample clean-up involves protein precipitation using acetonitrile (B52724).[2]
-
Internal Standard : An analog of the derivatized clopidogrel active metabolite is often used as an internal standard (IS) to ensure accuracy.[4]
2. Chromatographic Separation
-
Technique : High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Column : A C18 or C8 reverse-phase column is typically employed.[4][6]
-
Mobile Phase : A gradient elution with a mobile phase consisting of acetonitrile and water with a formic acid modifier is common.
3. Mass Spectrometric Detection
-
Technique : Triple quadrupole tandem mass spectrometry (MS/MS).[6]
-
Ionization Mode : Positive electrospray ionization (ESI) is generally used.[4]
-
Detection : Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific ion transitions for the analyte and the internal standard.[6]
Visual Representations
Clopidogrel Metabolic Pathway and Derivatization
The following diagram illustrates the metabolic conversion of the prodrug clopidogrel to its unstable active thiol metabolite and the subsequent stabilization through derivatization.
Caption: Metabolic activation of clopidogrel and ex vivo stabilization of its active metabolite.
General Workflow for Bioanalytical Method Validation
This diagram outlines a typical workflow for the validation of a bioanalytical method for the this compound.
Caption: A stepwise workflow for the validation of a bioanalytical assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The validation of a bioanalytical method for the determination of clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate and Precise Quantification of Clopidogrel's Active Metabolite Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of the derivatized active metabolite of clopidogrel (B1663587), with a focus on stereoselective approaches. The data presented herein is intended to assist researchers in selecting the most appropriate method for their specific research needs, balancing the requirements for accuracy, precision, and the ability to differentiate between stereoisomers.
The active metabolite of clopidogrel is a chiral thiol compound that exists as four diastereomers (H1, H2, H3, and H4). Due to its instability, it is typically derivatized with an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (MPB) or 3-methoxyphenacyl bromide (MPBr), to form a stable thioether derivative (clopidogrel-MP derivative) for bioanalysis. The separation and quantification of the individual isomers of this derivative are crucial for accurately assessing the pharmacokinetics and pharmacodynamics of clopidogrel, as the pharmacological activity resides primarily in the H4 isomer.
Quantitative Performance of Analytical Methods
The primary method for the quantification of the clopidogrel-MP derivative and its isomers is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. Below is a comparison of the performance of different LC-MS/MS methods.
Table 1: Performance of Stereoselective LC-MS/MS Methods for Individual Clopidogrel-MP Derivative Isomers
| Method | Analyte | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| UHPLC-MS/MS | MP-H1, MP-H2, MP-H3, MP-H4 | 0.5 - 250 | Not explicitly stated, but validated | Not explicitly stated, but validated | 0.5 | |
| HPLC-MS/MS | MP-H3, MP-H4 | 0.25 - 50.00 | ≤16 (RE) | ≤10.1 (MP-H3), ≤19.9 (MP-H4) | 0.25 |
MP-H1, MP-H2, MP-H3, and MP-H4 refer to the four diastereomers of the clopidogrel-MP derivative. RE: Relative Error, CV: Coefficient of Variation.
Table 2: Performance of Non-Stereoselective LC-MS/MS Methods for Total Clopidogrel-MP Derivative (CAMD/MP-AM)
| Method | Linearity Range (ng/mL) | Accuracy (%DEV) | Precision (%CV) | LLOQ (ng/mL) | Reference |
| UPLC-MS/MS | 1 - 150 | 1.7 to 7.5 | < 17 | 0.8 | |
| LC-MS/MS | 0.5 - 250 | Within 12 (RE) | < 6 | 0.5 | |
| uHPLC-MS/MS | 0.1 - 150 | < ±12 | < ±6 | 0.1 | |
| LC-MS/MS | 0.5 - 100 | Within operational criteria | Within operational criteria | 0.5 |
CAMD/MP-AM refers to the total derivatized clopidogrel active metabolite (a mixture of isomers). DEV: Deviation.
Experimental Protocols
Key Experiment: Stereoselective Quantification of Clopidogrel Active Metabolite Isomers by UHPLC-MS/MS
This protocol is based on the methodology described by Tuffal et al. (2011) for the specific and quantitative determination of the four diastereomers of the clopidogrel active metabolite.
1. Sample Preparation (Derivatization and Extraction):
-
Blood Collection and Stabilization: Whole blood is collected in tubes containing an anticoagulant (e.g., K2EDTA) and an alkylating agent, 3-methoxyphenacyl bromide (MPBr), in acetonitrile (B52724). This immediately derivatizes the unstable thiol group of the active metabolite.
-
Plasma Separation: Plasma is separated by centrifugation.
-
Protein Precipitation: An internal standard (a stable isotope-labeled analog of the derivatized metabolite) is added to the plasma sample, followed by a protein precipitating agent like acetonitrile.
-
Extraction: The supernatant containing the derivatized analytes and internal standard is collected after centrifugation.
2. UHPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
UHPLC System: A high-performance system capable of handling high pressures.
-
Column: A reverse-phase column with sub-2 µm particles (e.g., C18) is used to achieve the necessary resolution for separating the four diastereomers (MP-H1, MP-H2, MP-H3, and MP-H4).
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile with formic acid).
-
Flow Rate and Temperature: Optimized to ensure sharp peaks and good separation.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each of the four isomers and the internal standard are monitored.
-
3. Quantification:
-
Calibration curves are constructed by plotting the peak area ratio of each isomer to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of each isomer in the study samples is then determined from its respective calibration curve.
Alternative Analytical Approaches
While LC-MS/MS is the gold standard, other techniques can be employed for the chiral separation of clopidogrel and its metabolites, though they are less commonly used for routine quantification from biological matrices.
-
Supercritical Fluid Chromatography (SFC): SFC with chiral stationary phases has been shown to be effective in separating the enantiomers of clopidogrel. This technique can offer faster separations and reduced solvent consumption compared to HPLC.
-
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: Similar to SFC, HPLC with chiral columns can resolve the different stereoisomers of clopidogrel and its metabolites.
-
Capillary Electrophoresis (CE): CE is another high-efficiency separation technique that can be used for chiral separations, often with the addition of a chiral selector to the background electrolyte.
These alternative methods are powerful for analytical development and impurity profiling but may lack the sensitivity and robustness of LC-MS/MS for routine bioanalysis of the active metabolite from complex matrices like plasma.
Visualizing the Workflow
Caption: Experimental workflow for stereoselective quantification.
Signaling Pathway of Clopidogrel Bioactivation
Caption: Bioactivation pathway of clopidogrel.
Comparative Stability of Clopidogrel and Its Metabolites in Human Plasma: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the stability of clopidogrel (B1663587) and its major metabolites in human plasma. Intended for researchers, scientists, and drug development professionals, this document summarizes key stability data from published studies, details relevant experimental protocols, and visualizes the metabolic pathway and analytical workflows. Understanding the differential stability of these compounds is critical for the accurate bioanalysis required in pharmacokinetic and pharmacodynamic studies.
Executive Summary
Clopidogrel, a widely prescribed antiplatelet prodrug, undergoes extensive metabolism to form an active thiol metabolite (CAM), an intermediate metabolite (2-oxo-clopidogrel), and a major inactive carboxylic acid metabolite. The inherent instability of the active thiol metabolite presents a significant challenge for its accurate quantification in plasma. This guide highlights the superior stability of the inactive carboxylic acid metabolite and the parent drug in comparison to the active and intermediate metabolites, providing crucial data to inform bioanalytical method development and sample handling procedures.
Comparative Stability Data
The following tables summarize the stability of clopidogrel and its metabolites in human plasma under various storage conditions. The data underscores the lability of the active metabolite and the necessity of immediate stabilization for reliable measurement.
Table 1: Freeze-Thaw Stability of Clopidogrel and its Metabolites in Human Plasma
| Analyte | Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean Concentration after Cycles (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| Clopidogrel | 0.1 | 3 | 0.10 | 100.0 | 3.8 |
| 10 | 3 | 9.85 | 98.5 | 4.5 | |
| 2-oxo-clopidogrel | 2.0 | 3 | 1.98 | 99.0 | 5.1 |
| 50 | 3 | 48.7 | 97.4 | 3.9 | |
| Active Metabolite (derivatized) | 2.0 | 3 | 2.04 | 102.0 | 4.2 |
| 50 | 3 | 51.2 | 102.4 | 3.5 |
Data adapted from a study that evaluated stability after three freeze-thaw cycles from -80°C to room temperature[1]. The active metabolite was stabilized by derivatization with 2-bromo-3'-methoxyacetophenone immediately after blood collection.
Table 2: Short-Term Stability of Clopidogrel and its Metabolites in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | Storage Duration (hours) | Mean Concentration after Storage (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| Clopidogrel | 0.1 | 8 | 0.09 | 90.0 | 6.2 |
| 10 | 8 | 9.75 | 97.5 | 4.8 | |
| 2-oxo-clopidogrel | 2.0 | 8 | 1.95 | 97.5 | 5.4 |
| 50 | 8 | 48.2 | 96.4 | 4.1 | |
| Active Metabolite (derivatized) | 2.0 | 8 | 2.01 | 100.5 | 3.9 |
| 50 | 8 | 50.8 | 101.6 | 3.1 |
Data reflects stability in plasma kept at room temperature for 8 hours[1]. The active metabolite was stabilized by derivatization prior to the stability assessment. It has been reported that the underivatized active metabolite degrades rapidly, within 10 minutes, in human plasma[2].
Table 3: Long-Term Stability of Clopidogrel and its Metabolites in Human Plasma at -80°C
| Analyte | Concentration (ng/mL) | Storage Duration (days) | Mean Concentration after Storage (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| Clopidogrel | 0.1 | 45 | 0.09 | 90.0 | 7.1 |
| 10 | 45 | 9.68 | 96.8 | 5.3 | |
| 2-oxo-clopidogrel | 2.0 | 45 | 1.93 | 96.5 | 6.5 |
| 50 | 45 | 47.9 | 95.8 | 4.7 | |
| Active Metabolite (derivatized) | 2.0 | 45 | 2.05 | 102.5 | 4.6 |
| 50 | 45 | 51.5 | 103.0 | 3.8 |
This data shows the stability of the analytes after 45 days of storage at -80°C[1]. Another study reported that the derivatized active metabolite was stable in human plasma for up to 4 months at -80°C[3][4]. In feline plasma, the derivatized active metabolite, clopidogrel, and the carboxylic acid metabolite were found to be stable for 9 months at -80°C[5].
Experimental Protocols
Protocol for Stability Assessment of Clopidogrel and its Metabolites
A common experimental approach for assessing the stability of clopidogrel and its metabolites in human plasma involves the following steps[1]:
-
Sample Preparation: Spiked plasma samples are prepared by adding known concentrations of clopidogrel, 2-oxo-clopidogrel, and the derivatized active metabolite to blank human plasma.
-
Freeze-Thaw Stability: The samples are subjected to three cycles of freezing at -80°C followed by thawing to room temperature.
-
Short-Term Stability: The samples are kept at room temperature for a defined period, typically 8 hours.
-
Long-Term Stability: The samples are stored at -80°C for an extended period, for instance, 45 days.
-
Analysis: After the respective storage conditions, the concentrations of the analytes are determined using a validated LC-MS/MS method.
-
Comparison: The measured concentrations are compared to those of freshly prepared control samples to determine the percentage of degradation.
Protocol for Stabilization of the Active Thiol Metabolite
The inherent instability of the active thiol metabolite necessitates immediate stabilization upon blood collection. A widely used method is derivatization[2][6]:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediate Derivatization: An alkylating reagent, such as 2-bromo-3'-methoxyacetophenone or 3-methoxyphenacyl bromide (MPBr), is added to the whole blood immediately to block the reactive thiol group of the active metabolite[2].
-
Plasma Separation: The derivatized blood sample is then centrifuged to separate the plasma.
-
Storage and Analysis: The resulting plasma, containing the stabilized (derivatized) active metabolite, can then be stored frozen (e.g., at -80°C) until analysis by LC-MS/MS.
Visualizing the Clopidogrel Metabolic Pathway and Analytical Workflow
To further elucidate the processes involved, the following diagrams illustrate the metabolic conversion of clopidogrel and a typical experimental workflow for its analysis.
References
- 1. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clopidogrel variability: role of plasma protein binding alterations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Quantification of cis-Clopidogrel-MP Derivative
For researchers, scientists, and drug development professionals engaged in the bioanalysis of clopidogrel (B1663587) and its metabolites, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of different internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the cis-clopidogrel-MP derivative, the stabilized form of clopidogrel's active metabolite.
Introduction to Internal Standards in Clopidogrel Bioanalysis
Clopidogrel is a prodrug that is converted in the body to an active thiol metabolite.[1][2] This active metabolite is highly unstable and requires derivatization, typically with 2-bromo-3'-methoxyacetophenone (MPB), to form a stable derivative (this compound or CAMD) for accurate quantification.[3][4] An internal standard (IS) is a compound added to samples at a known concentration to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[5][6] The two main types of internal standards used for this analysis are stable isotope-labeled (SIL) internal standards and structural analogs.
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C).[5][6] This near-identical physicochemical behavior allows them to effectively compensate for matrix effects and variations in extraction recovery and ionization efficiency.[5][6] Examples include deuterated clopidogrel (clopidogrel-d4) and ¹³C-labeled derivatives.[4][7]
Structural Analog Internal Standards: These are molecules with a similar chemical structure and properties to the analyte.[5] They are often more readily available and cost-effective than SIL-IS.[5] However, they may not perfectly mimic the analyte's behavior during the analytical process, potentially leading to less accurate correction.[5] Ticlopidine (B1205844), another thienopyridine antiplatelet agent, is a commonly used structural analog IS for clopidogrel analysis.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of different internal standards for the quantification of this compound, based on data from various published studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.
| Internal Standard Type | Internal Standard Used | Analyte | Linearity (R²) | Precision (%CV) | Accuracy (%RE or %DEV) | Matrix Effect (%) | Reference |
| Stable Isotope-Labeled | An analog of the derivatized clopidogrel AM | This compound | >0.99 | Intra-day: <6%, Inter-day: <6% | Intra-day: within ±12%, Inter-day: within ±12% | 102 - 121 | [3] |
| Stable Isotope-Labeled | Clopidogrel-d4 | This compound | >0.99 | Intra-day: <17%, Inter-day: <17% | 1.7 to 7.5% | Not Reported | [7] |
| Stable Isotope-Labeled | trans-clopidogrel-BMAP-¹³C-d3 derivative | This compound | >0.99 | Within-assay: ≤7%, Between-assay: ≤2.8% | Between-assay: ≤2.6% | Not Reported | [4] |
| Structural Analog | Ticlopidine | This compound | >0.99 | < ±6% | < ±12% | Not Reported | [8] |
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS analysis of this compound is outlined below. Specific parameters may vary between laboratories and instrumentation.
Sample Preparation (Derivatization and Extraction)
-
Blood Collection and Stabilization: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and immediately add a solution of the derivatizing agent, 2-bromo-3'-methoxyacetophenone (MPB), to stabilize the active thiol metabolite.[3][4]
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the plasma samples, calibration standards, and quality control samples.
-
Protein Precipitation or Solid-Phase Extraction (SPE):
-
Protein Precipitation: Add a precipitating agent such as acetonitrile (B52724) to the plasma sample, vortex, and centrifuge to pellet the proteins.[7] The supernatant is then typically diluted before injection.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C2 or C18). Load the plasma sample, wash the cartridge to remove interferences, and elute the analyte and internal standard with a suitable organic solvent.[3]
-
-
Evaporation and Reconstitution: Evaporate the collected supernatant or eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C8 or C18 column is commonly used for separation.[1][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[1]
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is the standard ionization mode.
-
Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for the this compound and the internal standard are monitored. For the this compound (CAMD), a common transition is m/z 504.0 → 354.0.[1][2]
-
Visualizations
Clopidogrel Metabolic Pathway
Caption: Metabolic activation of clopidogrel.
Experimental Workflow for this compound Analysis
Caption: Bioanalytical workflow for this compound.
Conclusion
The choice of an internal standard significantly impacts the quality of bioanalytical data for the this compound. Stable isotope-labeled internal standards are generally preferred due to their ability to more accurately correct for analytical variability, particularly matrix effects. The data presented, although from different studies, consistently show excellent performance for SIL-IS in terms of precision and accuracy.[3][4][7] Structural analogs like ticlopidine can also provide acceptable results and may be a suitable alternative when SIL-IS are not available.[8] Ultimately, the selection should be based on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the internal standard. Method validation should always be performed to ensure the chosen internal standard is appropriate for the intended application.
References
- 1. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbr-pub.org.cn [jbr-pub.org.cn]
- 3. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Nuances of Clopidogrel Metabolism: A Comparative Guide to Inter-Individual Variability in cis-Clopidogrel-MP Derivative Formation
For Researchers, Scientists, and Drug Development Professionals
Clopidogrel (B1663587), a cornerstone of antiplatelet therapy, exhibits significant inter-individual variability in its clinical efficacy, largely attributed to the complexities of its metabolic activation. A key aspect of this variability lies in the formation of its various metabolites, including the inactive cis-clopidogrel-MP derivative. This guide provides a comprehensive comparison of the factors influencing the formation of this derivative, alternative antiplatelet therapies, and the experimental methodologies used to assess these differences.
Understanding the Metabolic Maze: Clopidogrel and its Derivatives
Clopidogrel is a prodrug, meaning it requires conversion in the body to its active form to exert its therapeutic effect. This metabolic activation is a two-step process primarily carried out by cytochrome P450 (CYP) enzymes in the liver. However, a substantial portion, approximately 85%, of the absorbed clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid metabolite. The remaining 15% is converted to an intermediate metabolite, 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite.[1][2][3]
The active thiol metabolite exists as two diastereomers, only one of which, H4, is pharmacologically active and responsible for irreversibly blocking the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation.[4][5] The this compound is a stable derivative of the clopidogrel active metabolite, often used for analytical quantification. The formation of this derivative is therefore directly linked to the generation of the active metabolite and is influenced by the same factors that cause inter-individual variability in clopidogrel response.
Factors Influencing Inter-Individual Variability
The formation of the this compound, and consequently the active metabolite, is subject to a wide range of genetic and non-genetic factors, leading to varied clinical outcomes.
Genetic Factors
Genetic polymorphisms, particularly in the CYP2C19 gene, are a major determinant of clopidogrel metabolism.[6][7] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:
-
Extensive Metabolizers (EMs): Carry two functional alleles and exhibit a normal response to clopidogrel.
-
Intermediate Metabolizers (IMs): Carry one loss-of-function allele (e.g., CYP2C19*2) and have a reduced ability to metabolize clopidogrel, leading to lower levels of the active metabolite.
-
Poor Metabolizers (PMs): Carry two loss-of-function alleles and have a significantly impaired ability to activate clopidogrel, resulting in a high risk of treatment failure.[8]
The following table summarizes the impact of CYP2C19 genotype on the formation of the active metabolite, which directly correlates with the potential for this compound formation.
| CYP2C19 Genotype | Metabolizer Phenotype | Active Metabolite Exposure (Compared to EMs) | Impact on Platelet Inhibition |
| 1/1 | Extensive Metabolizer (EM) | Normal | Normal |
| 1/2, 1/3 | Intermediate Metabolizer (IM) | Reduced | Reduced |
| 2/2, 2/3, 3/3 | Poor Metabolizer (PM) | Significantly Reduced | Significantly Reduced |
Data compiled from multiple sources indicating a gene-dose effect.[3][5][8]
Non-Genetic Factors
Several non-genetic factors can also influence the metabolic activation of clopidogrel and the subsequent formation of the this compound:
-
Drug-Drug Interactions: Co-administration of drugs that inhibit CYP2C19, such as proton pump inhibitors (e.g., omeprazole) and some statins (e.g., atorvastatin), can reduce the conversion of clopidogrel to its active metabolite.[9][10][11][12][13]* Age: Some studies suggest that elderly patients may have a reduced metabolic activation of clopidogrel.
-
Co-morbidities: Conditions such as diabetes and renal failure have been associated with a diminished response to clopidogrel. [14]* Body Mass Index (BMI): Higher BMI has been linked to lower active metabolite concentrations.
Alternative Antiplatelet Therapies: A Comparative Overview
The significant inter-individual variability associated with clopidogrel has led to the development of alternative P2Y12 inhibitors with more predictable metabolic profiles.
| Feature | Clopidogrel | Prasugrel (B1678051) | Ticagrelor (B1683153) |
| Drug Class | Thienopyridine (Prodrug) | Thienopyridine (Prodrug) | Cyclopentyl-triazolo-pyrimidine (Direct-acting) |
| Metabolic Activation | Two-step, CYP-dependent | Two-step, primarily esterase then CYP-dependent | Not required for activity (has an active metabolite) |
| Key Activating Enzymes | CYP2C19, CYP3A4, CYP1A2, CYP2B6 | Esterases, CYP3A4, CYP2B6 | CYP3A4 (for metabolism of ticagrelor and its active metabolite) |
| Major Inactive Metabolite | Carboxylic acid derivative | Multiple inactive metabolites | Inactive metabolites |
| Impact of CYP2C19 Polymorphisms | Significant | Minimal to none | None |
| Onset of Action | Slower | Faster | Faster |
| Potency | Less potent | More potent | More potent |
| Reversibility of P2Y12 Inhibition | Irreversible | Irreversible | Reversible |
This table provides a high-level comparison of the key features of clopidogrel and its alternatives. [1][2][6][14][15][16][17][18][19]
Experimental Protocols
The quantification of the this compound and other clopidogrel metabolites is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
-
Sample Collection and Stabilization:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after collection, add an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (MPB), to the blood sample to stabilize the reactive thiol group of the active metabolite by forming a stable derivative (the this compound). [20][21][22] * Centrifuge the sample to separate the plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma, add a protein precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of the derivative). * Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
The gradient program is optimized to achieve separation of the analyte from other plasma components.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific mass transitions for the this compound and the internal standard using Multiple Reaction Monitoring (MRM). [23] * The transition for the derivatized active metabolite is typically m/z 504.0 → 354.0. [23]
-
-
-
Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of the this compound standard.
-
Calculate the concentration of the derivative in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Assessment of Platelet Reactivity
Several methods are available to assess the pharmacodynamic effect of clopidogrel by measuring platelet reactivity:
-
Light Transmission Aggregometry (LTA): Considered the gold standard, it measures the change in light transmission through a platelet-rich plasma sample after the addition of a platelet agonist like ADP. [24]* VerifyNow P2Y12 Assay: A point-of-care test that measures ADP-induced platelet aggregation in whole blood. [24]* Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: A flow cytometry-based assay that specifically measures the phosphorylation state of VASP, which is directly related to P2Y12 receptor inhibition. [24]
Visualizing the Pathways
To better understand the complex processes involved, the following diagrams illustrate the metabolic activation of clopidogrel and a typical experimental workflow.
Caption: Metabolic activation pathway of clopidogrel.
Caption: Workflow for quantifying clopidogrel metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Genetic variation of CYP2C19 affects both pharmacokinetic and pharmacodynamic responses to clopidogrel but not prasugrel in aspirin-treated patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for specific and quantitative determination of the clopidogrel active metabolite isomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of genetic polymorphism of Cyp2c19 isoenzyme on the pharmacokinetics of clopidogrel and its metabolites in patients with cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scottrmackenziefoundation.com [scottrmackenziefoundation.com]
- 7. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effectiveness of clopidogrel dose escalation to normalize active metabolite exposure and antiplatelet effects in CYP2C19 poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of drug interactions on biotransformation and antiplatelet effect of clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clopidogrel-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of drug interactions on biotransformation and antiplatelet effect of clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Implications of Inter-Individual Differences in Clopidogrel Metabolism, with Focus on Pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Prasugrel Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of genetic polymorphisms and drug-drug interactions on clopidogrel and prasugrel response variability. [folia.unifr.ch]
- 19. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
A Comparative Guide to Analytical Platforms for cis-Clopidogrel-MP Derivative Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the active metabolite of clopidogrel (B1663587) is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Due to its inherent instability, the active thiol metabolite is often derivatized with 2-bromo-3'-methoxyacetophenone (MPB) to form the more stable cis-clopidogrel-MP derivative (CAMD) prior to analysis.[1] This guide provides a comparative overview of the most common analytical platforms used for the analysis of this important derivative, with a focus on providing actionable data and detailed experimental protocols for laboratory professionals.
Comparison of Analytical Platform Performance
The selection of an appropriate analytical platform is critical for achieving the desired sensitivity, selectivity, and throughput. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of the this compound, offering superior sensitivity and specificity compared to other methods. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is also utilized, primarily for the analysis of the parent drug and its inactive carboxylic acid metabolite, but generally lacks the sensitivity for the active metabolite at therapeutic concentrations.
Here, we present a summary of quantitative performance data from various validated methods to aid in platform selection.
| Analytical Platform | Analyte(s) | Sample Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%CV) | Accuracy (%DEV) | Reference |
| UHPLC-MS/MS | Clopidogrel & CAMD | Human Plasma | 0.01 (Clopidogrel), 0.1 (CAMD) | 0.01-50 (Clopidogrel), 0.1-150 (CAMD) | < ±6% | < ±12% | [1] |
| LC-MS/MS | CAMD | Human Plasma | 0.5 | 0.5-250 | < 6% | within 12% | [2] |
| UPLC-MS/MS | Clopidogrel Active Metabolite | Human Plasma | 0.8 | 1-150 | < 17% | 1.7% to 7.5% | |
| LC-MS/MS | Clopidogrel, 2-Oxo-CLP, CAMD | Human Plasma | 0.05 (Clopidogrel), 0.5 (2-Oxo-CLP), 0.5 (CAMD) | 0.05-50 (Clopidogrel), 0.5-50 (2-Oxo-CLP), 0.5-100 (CAMD) | Not Specified | Not Specified | [3] |
| HPLC-UV | Clopidogrel & CCA | Bulk & Dosage Forms | 0.125 µg/mL (LOQ) | 0.125-100 µg/mL | Not Specified | Not Specified | [4] |
| HPLC-UV | Clopidogrel | Human Plasma | 5.0 | 0.005-5.0 µg/mL | < 6.38% | > 99% | [5] |
LLOQ: Lower Limit of Quantitation; CAMD: this compound; 2-Oxo-CLP: 2-oxo-clopidogrel; CCA: Clopidogrel Carboxylic Acid; %CV: Percent Coefficient of Variation; %DEV: Percent Deviation from Nominal Concentration.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for sample preparation and analysis using LC-MS/MS.
Protocol 1: UHPLC-MS/MS for Simultaneous Quantification of Clopidogrel and its Derivatized Active Metabolite (CAMD)[1]
1. Sample Preparation (Derivatization and Protein Precipitation):
-
Immediately after blood collection, derivatize the active metabolite with 2-bromo-3'-methoxyacetophenone (MPB) to ensure stability.
-
Add an internal standard (e.g., ticlopidine).
-
Perform a simple protein precipitation step.
2. Chromatographic Conditions:
-
Column: Waters Acquity UPLC™ sub-2µm-C18 column.
-
Mobile Phase: Gradient elution.
-
Run Time: 1.5 minutes.
3. Mass Spectrometry Conditions:
-
Instrument: Triple-quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI).
-
Detection: Multiple-reaction-monitoring (MRM).
Protocol 2: LC-MS/MS for Quantification of Derivatized Clopidogrel Active Metabolite (MP-AM)[2]
1. Sample Preparation (Derivatization and Solid-Phase Extraction):
-
Stabilize the clopidogrel active metabolite in blood using the alkylating reagent 2-bromo-3'-methoxyacetophenone.
-
Use an analog of the derivatized active metabolite as the internal standard.
-
Extract the derivatized samples using a C2 disk plate for solid-phase extraction.
2. Chromatographic Conditions:
-
Column: ODS (Octadecylsilane) column.
3. Mass Spectrometry Conditions:
-
Instrument: Tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI).
Visualizing the Workflow and Metabolic Pathway
To better understand the analytical process and the metabolic fate of clopidogrel, the following diagrams have been generated.
Caption: A typical experimental workflow for the analysis of the this compound.
Caption: Simplified metabolic pathway of clopidogrel and the derivatization of its active metabolite.
Chiral Separation Considerations
Clopidogrel is a chiral compound, and its antiplatelet activity resides in the (S)-enantiomer.[6] While most routine bioanalytical methods for the active metabolite do not differentiate between enantiomers of the derivatized product, it is important to be aware of the stereochemistry. For studies requiring enantiospecific analysis, chiral chromatography is necessary. Methods using cellulose-based chiral stationary phases have been developed for the separation of clopidogrel enantiomers.[7] Chiral supercritical fluid chromatography (SFC) has also been shown to be effective for the separation of clopidogrel enantiomers.[8]
References
- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Review of Analytical Methods for cis-Clopidogrel-MP Derivative Quantification
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of analytical methodologies for the quantification of the cis-clopidogrel-MP derivative, a crucial biomarker in assessing the bioactivation of the antiplatelet agent clopidogrel (B1663587). This document summarizes key performance data, details experimental protocols, and visualizes the analytical workflow to aid in the selection and implementation of the most suitable method for specific research needs.
The active metabolite of clopidogrel is a highly reactive thiol compound, making its direct measurement in biological matrices challenging due to instability. To overcome this, a common strategy involves derivatization with an alkylating agent, 2-bromo-3'-methoxyacetophenone (MPB), to form a stable thioether, the this compound (also referred to as CAMD or MP-AM). This stable derivative is then typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a reliable indirect measure of the active metabolite's concentration.
Comparison of Analytical Method Performance
The following table summarizes the quantitative performance of various validated LC-MS/MS methods for the determination of the this compound in human plasma. These methods are essential for pharmacokinetic and pharmacodynamic studies of clopidogrel.
| Parameter | Method 1 (Liu et al.) [1] | Method 2 (Tuffal et al.) [2][3] | Method 3 (Takahashi et al.) [4] | Method 4 (Peer et al.) [5][6] | Method 5 (Karaźniewicz-Łada et al.) [1][7][8] |
| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 250 ng/mL | 0.5 - 250 ng/mL | 0.1 - 150 ng/mL | 0.25 - 50.00 ng/mL (for MP-H3 and MP-H4 isomers) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL | 0.1 ng/mL | 0.25 ng/mL (for MP-H3 and MP-H4 isomers) |
| Intra-assay Precision (%RSD) | Within ± 15% | Accurate and precise | Within 6% (CV) | < ±6% (%CV) | ≤10.1% for MP-H3 and ≤19.9% for MP-H4 |
| Inter-assay Precision (%RSD) | Within ± 15% | Accurate and precise | Within 6% (CV) | < ±6% (%CV) | ≤10.1% for MP-H3 and ≤19.9% for MP-H4 |
| Accuracy (%RE) | Within ± 15% | Accurate and precise | Within 12% (RE) | < ±12% (%DEV) | ≤16% |
| Sample Preparation | Liquid-Liquid Extraction (MTBE) | Not specified | Solid-Phase Extraction (C2 disk) | Protein Precipitation | Protein Precipitation (acetonitrile) |
| Chromatography | HPLC (C18 column) | UHPLC (Reversed-phase) | HPLC (ODS column) | uHPLC (sub-2µm-C18 column) | HPLC (Zorbax Plus C18) |
| Detection | MS/MS (ESI+) | MS/MS | MS/MS (ESI+) | MS/MS (ESI+) | MS/MS (ESI+) |
| Internal Standard | Ticlopidine | Analog of derivatized AM | Analog of derivatized AM | Ticlopidine | Piroxicam |
Experimental Protocols
This section provides a detailed overview of a representative experimental protocol for the quantification of the this compound, synthesized from the methodologies presented in the reviewed literature.
Sample Collection and Stabilization
Immediately after collection, whole blood samples are drawn into tubes containing an anticoagulant (e.g., EDTA) and the derivatizing agent, 2-bromo-3'-methoxyacetophenone (MPB), to stabilize the reactive thiol metabolite.[5][9] This step is critical to prevent degradation of the analyte.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the plasma sample, add an internal standard solution (e.g., Ticlopidine or a stable isotope-labeled analog).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC™ sub-2µm-C18 or equivalent).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min for UHPLC systems.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for the this compound and the internal standard are monitored. These transitions need to be optimized for the specific instrument used.
-
Analytical Workflow and Logic
The following diagrams illustrate the key stages and relationships in the analytical process for the this compound.
References
- 1. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for specific and quantitative determination of the clopidogrel active metabolite isomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for cis-Clopidogrel-MP Derivative
This document provides crucial safety and logistical guidance for the proper handling and disposal of cis-Clopidogrel-MP Derivative, also known as Clopidogrel-MP-AM.[1][2][3] As this compound is intended for research purposes only, adherence to strict laboratory safety protocols is paramount.[1][3] The following procedures are based on established guidelines for hazardous chemical waste management and information derived from related thienopyridine compounds.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 503.99 g/mol | [1] |
| CAS Number | 1122047-98-6 | [3][4] |
| Appearance | Solid | [3] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6]
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must comply with all applicable regional, national, and local regulations.[6][7] The primary recommended method for disposal is incineration by a licensed chemical waste disposal facility.[6][8]
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams.
-
Keep the compound in its original, clearly labeled container whenever possible.
-
-
Waste Collection:
-
Solid Waste: Collect any solid residue, contaminated PPE (gloves, etc.), and cleaning materials (e.g., absorbent pads) in a dedicated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for liquid hazardous waste. Do not discharge to sewer systems.[8]
-
-
Container Management:
-
Ensure all waste containers are sturdy, compatible with the chemical, and tightly sealed.
-
Label containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any known hazard symbols (e.g., corrosive, toxic to aquatic life).
-
-
Storage Pending Disposal:
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all available safety information, including the information from this guide and the SDS of related compounds like Clopidogrel Bisulfate.
-
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
Wear PPE: Don the appropriate PPE as described above before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid generating dust.[6] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is a guideline based on available data for related compounds and general laboratory safety principles. Always consult your institution's specific safety and disposal protocols and the most current regulatory requirements.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS No- 1122047-98-6 | Simson Pharma Limited [simsonpharma.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. sciegenpharm.com [sciegenpharm.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Page loading... [wap.guidechem.com]
Personal protective equipment for handling cis-Clopidogrel-MP Derivative
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling cis-Clopidogrel-MP Derivative. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE is determined by the nature of the task and the associated risks.
Occupational Exposure Limits
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for the related compound, Clopidogrel Bisulfate, can be used as a conservative guideline.
| Compound | Occupational Exposure Limit (OEL) | Source |
| Clopidogrel Bisulfate | 20 µg/m³ | [1] |
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with side-shields or Face shield | To protect against splashes and airborne particles.[1][2] |
| Hand Protection | Chemically compatible gloves (e.g., Nitrile) | Wear two pairs of gloves, especially when handling larger quantities or for prolonged periods.[1] |
| Body Protection | Laboratory coat or Impervious clothing | For handling small quantities, a standard lab coat is sufficient. For larger quantities (over 1 kg) or when there is a risk of significant splashing, a low-permeability coverall is recommended.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient to maintain exposure below the OEL, or when dusts or aerosols are generated.[1] |
Operational and Disposal Plans
Handling Procedures
-
Preparation : Before handling the compound, ensure that the work area is clean and that all necessary PPE and spill containment materials are readily available. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Weighing and Transferring : Minimize the generation of dust and aerosols when weighing and transferring the solid compound. Use appropriate tools and techniques, such as a spatula and a weighing funnel.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is properly labeled with the compound name, concentration, and date.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[2]
Spill Management
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Secure : Evacuate all non-essential personnel from the immediate area. Post warning signs to prevent entry.[3]
-
Don PPE : Wear the appropriate PPE, including a respirator, double gloves, a lab coat or coverall, and eye protection.[3]
-
Contain the Spill : For solid spills, gently cover the material with a damp paper towel to avoid generating dust. For liquid spills, use absorbent pads or spill pillows to contain the liquid.[3]
-
Clean the Area :
-
For solids, carefully scoop the material into a labeled hazardous waste container.[1]
-
For liquids, absorb the spill with absorbent material and place it in a hazardous waste container.[3]
-
Decontaminate the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate (B1220275) solution to neutralize the bleach.[3]
-
Finally, wash the area with detergent and water.[3]
-
-
Dispose of Waste : All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][4]
Disposal of Unused Material
Unused this compound and its containers must be disposed of as hazardous pharmaceutical waste.[4] Follow these guidelines:
-
Do not dispose of the compound down the drain or in the regular trash.[5][6]
-
Place the material in a clearly labeled, sealed container for hazardous waste.
-
Arrange for pickup by a certified hazardous waste disposal company.
-
Alternatively, some institutions have drug take-back programs for proper disposal.[5][7]
Visual Guides
The following diagrams illustrate key safety and operational workflows for handling this compound.
Diagram 1: Personal Protective Equipment (PPE) Selection Workflow.
Diagram 2: General Experimental Workflow for Handling this compound.
References
- 1. sciegenpharm.com [sciegenpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. fda.gov [fda.gov]
- 6. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 7. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
